DP-1 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H32ClN5O3 |
|---|---|
Molekulargewicht |
498.0 g/mol |
IUPAC-Name |
3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-[1-(2-piperidin-4-ylethyl)indol-5-yl]-1H-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C26H31N5O3.ClH/c1-16(2)20-14-21(24(33)15-23(20)32)25-28-29-26(34)31(25)19-3-4-22-18(13-19)8-12-30(22)11-7-17-5-9-27-10-6-17;/h3-4,8,12-17,27,32-33H,5-7,9-11H2,1-2H3,(H,29,34);1H |
InChI-Schlüssel |
SILKIYOHNAHLNH-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
DP-1 Hydrochloride: A Technical Overview of a Ganetespib Fragment
For Researchers, Scientists, and Drug Development Professionals
Abstract
DP-1 hydrochloride (CAS No. 1472616-35-5) is a significant degradation product and fragment of Ganetespib (B611964), a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] As a key metabolite, understanding the physicochemical properties of this compound is essential for comprehensive pharmacokinetic and drug metabolism studies of Ganetespib. This document provides a detailed summary of the known chemical structure and properties of this compound, places it within the biological context of HSP90 inhibition by its parent compound, and outlines general experimental methodologies relevant to its characterization.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its identity and purity are typically confirmed by standard analytical techniques such as 1H-NMR, LC-MS, and HPLC.[1] While it is commercially available as a research chemical, it is often a custom-synthesized product.[1]
Table 1: Chemical Identity and Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1472616-35-5 | |
| IUPAC Name | 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride | |
| Molecular Formula | C₂₆H₃₂ClN₅O₃ | [1] |
| Molecular Weight | 498.02 g/mol | [1] |
| Physical Form | Solid | |
| Purity | >98% (as reported by various suppliers) | [2] |
| Solubility | DMSO: 45 mg/mL (90.36 mM) | [1] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [2] |
| SMILES | Cl.O=C1NN=C(C=2C=C(C(O)=CC2O)C(C)C)N1C=3C=CC4=C(C=CN4CCC5CCNCC5)C3 | [1] |
| InChI Key | SILKIYOHNAHLNH-UHFFFAOYSA-N |
Biological Context: The HSP90 Signaling Pathway
This compound is primarily of interest due to its relationship with Ganetespib. Ganetespib exerts its potent antitumor effects by inhibiting HSP90, a critical molecular chaperone.[3][4][5][6][7] HSP90 is responsible for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[6][8]
By binding to the ATP pocket in the N-terminus of HSP90, Ganetespib disrupts the chaperone cycle.[8] This leads to the misfolding of client proteins, which are subsequently targeted for ubiquitination and degradation by the proteasome.[8] This simultaneous disruption of multiple oncogenic signaling pathways makes HSP90 an attractive therapeutic target. Key client proteins affected by Ganetespib include receptor tyrosine kinases (e.g., EGFR, HER2, MET), signaling kinases (e.g., RAF-1, AKT), and transcription factors (e.g., androgen receptor).[3][7][8][9]
The biological activity of the DP-1 fragment itself has not been extensively characterized in the public domain, and it is most likely an inactive metabolite. The relevant signaling pathway is therefore that of the parent compound, Ganetespib.
Caption: Inhibition of the HSP90 chaperone cycle by Ganetespib.
Experimental Protocols & Methodologies
Detailed, peer-reviewed synthesis and analytical protocols specifically for this compound are not widely published. The compound is typically referenced as a standard for analytical assays. Below are general methodologies that would be employed for its characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for determining the purity of a chemical standard like this compound.
Objective: To separate and quantify this compound from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Methanol (B129727) for sample dissolution
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol or DMSO at a concentration of approximately 1 mg/mL. Further dilute with mobile phase A to a working concentration (e.g., 50 µg/mL).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or wavelength of maximum absorbance for DP-1)
-
Gradient Elution (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the standard solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Caption: General workflow for the characterization of a reference standard.
In Vivo Solution Preparation
For pharmacokinetic studies, DP-1 (the free base of this compound) may need to be formulated for administration.
Objective: To prepare a solution or suspension suitable for animal dosing.
Example Protocol (Suspended Solution): [2]
-
Prepare a stock solution of DP-1 in DMSO (e.g., 25 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. The final concentration will be 2.5 mg/mL.
-
Use sonication if necessary to ensure a uniform suspension.
Conclusion
This compound is a crucial reference standard for the preclinical and clinical development of the HSP90 inhibitor Ganetespib. While detailed information on its intrinsic biological activity and specific synthesis protocols are limited in the public literature, its physicochemical properties have been defined, allowing for its use in analytical and pharmacokinetic assays. Its significance is intrinsically linked to the mechanism of its parent compound, which targets the fundamental HSP90 chaperone machinery, representing a key strategy in modern oncology research.
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of DP-1 Hydrochloride: A Technical Guide to a Key Ganetespib Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganetespib, a potent second-generation inhibitor of Heat Shock Protein 90 (HSP90), has shown significant promise in preclinical and clinical studies for the treatment of various malignancies. Understanding the metabolic fate of Ganetespib is crucial for a comprehensive evaluation of its pharmacological profile. This technical guide provides an in-depth overview of DP-1 hydrochloride, a metabolite and degradation product of Ganetespib.[1] A plausible synthetic route for this compound is detailed, based on established principles of medicinal chemistry and analogous triazolone syntheses. Furthermore, this document outlines the critical signaling pathways modulated by the parent compound, Ganetespib, offering context for the potential biological activity of its metabolites.
Introduction to Ganetespib and its Metabolite DP-1
Ganetespib (formerly STA-9090) is a small-molecule, non-geldanamycin inhibitor of HSP90, a molecular chaperone essential for the stability and function of numerous client proteins involved in oncogenesis.[2][3] By binding to the ATP pocket in the N-terminus of HSP90, Ganetespib disrupts the chaperone's function, leading to the proteasomal degradation of key oncoproteins.[3][4][5] This multimodal action results in the simultaneous blockade of multiple oncogenic signaling pathways, making it an attractive therapeutic strategy for a variety of cancers.[2]
This compound is identified as a degradation product of SDC-TRAP-0063, a fragment of Ganetespib.[1] As a metabolite, the synthesis and characterization of this compound are essential for comprehensive pharmacokinetic and pharmacodynamic studies of Ganetespib. The availability of pure this compound as a reference standard is critical for its quantification in biological matrices and for investigating its potential biological activities.
Chemical Properties
A summary of the key chemical properties of Ganetespib and its metabolite this compound is presented below.
| Compound | Chemical Name | Molecular Formula | Molecular Weight |
| Ganetespib | 5-(2,4-dihydroxy-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | C22H23N5O3 | 421.45 g/mol |
| This compound | 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride | C26H31N5O3 · HCl | 498.02 g/mol |
Plausible Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the surveyed literature, a plausible synthetic route can be devised based on the known synthesis of Ganetespib and general methods for the preparation of analogous heterocyclic compounds. The proposed synthesis involves a multi-step process, including the formation of the core triazolone ring system followed by functional group manipulations.
Proposed Synthetic Workflow
The overall workflow for the synthesis of this compound can be visualized as a three-stage process: 1) Synthesis of the key indole (B1671886) intermediate, 2) Construction of the triazolone core, and 3) Final assembly and salt formation.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on analogous chemical transformations. Researchers should adapt and optimize these procedures based on laboratory results.
Step 1: Synthesis of 5-Nitro-1-(2-(tert-butoxycarbonyl)piperidin-4-yl)ethyl)-1H-indole
-
Reaction Setup: To a solution of 5-nitroindole (B16589) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Alkylation: After stirring for 30 minutes, add a solution of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.1 eq) in DMF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 5-Amino-1-(2-(tert-butoxycarbonyl)piperidin-4-yl)ethyl)-1H-indole
-
Reduction: Dissolve the nitro-indole from Step 1 in ethanol (B145695) and add palladium on carbon (10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of Celite and wash with ethanol. Concentrate the filtrate under reduced pressure to yield the desired aniline (B41778).
Step 3: Synthesis of 2,4-Dihydroxy-5-isopropylbenzohydrazide
-
Esterification: Reflux a mixture of 2,4-dihydroxy-5-isopropylbenzoic acid (1.0 eq) and a catalytic amount of sulfuric acid in methanol (B129727) for 8 hours.
-
Hydrazinolysis: Remove the methanol under reduced pressure. To the resulting crude ester, add hydrazine (B178648) hydrate (B1144303) (5.0 eq) and reflux for 12 hours.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
Step 4: Synthesis of DP-1 (Free Base)
-
Isocyanate Formation: To a solution of the aniline from Step 2 in a suitable solvent (e.g., dichloromethane), add triphosgene (B27547) (0.4 eq) and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Stir for 1-2 hours.
-
Triazolone Formation: Add the benzohydrazide (B10538) from Step 3 to the reaction mixture containing the in situ generated isocyanate.
-
Cyclization: Reflux the reaction mixture for 4-6 hours to facilitate cyclization to the triazolone ring.
-
Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.
Step 5: Synthesis of this compound
-
Deprotection: Dissolve the Boc-protected DP-1 from Step 4 in a solution of hydrochloric acid in a suitable solvent such as dioxane or methanol.
-
Stirring: Stir the solution at room temperature for 2-4 hours.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
Signaling Pathways Modulated by Ganetespib
Ganetespib exerts its potent antitumor effects by inhibiting HSP90, which leads to the degradation of a wide array of client proteins. This results in the simultaneous disruption of multiple oncogenic signaling pathways. Understanding these pathways provides a framework for assessing the potential biological impact of its metabolites.
Key Signaling Pathways
The diagram below illustrates the major signaling cascades affected by Ganetespib.
The inhibition of HSP90 by Ganetespib leads to the degradation of numerous client proteins that are critical components of key signaling pathways, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[3] The disruption of these pathways ultimately results in decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis.[3]
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound, a key metabolite of the HSP90 inhibitor Ganetespib. While a definitive, published synthetic protocol is not available, the proposed multi-step synthesis offers a robust starting point for its chemical preparation. The elucidation of the synthesis and the biological context of Ganetespib's mechanism of action are crucial for advancing our understanding of its overall pharmacological profile. The availability of synthetic this compound will facilitate further research into its potential biological activity and its role in the disposition of Ganetespib.
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
Biological activity of DP-1 hydrochloride in cancer cell lines
An In-depth Technical Guide on the Biological Activity of Programmed Death-Ligand 1 (PD-L1) Inhibition in Cancer Cell Lines
Disclaimer: The compound "DP-1 hydrochloride" is not a standard or widely recognized nomenclature in cancer research literature. Based on the query's focus on biological activity in cancer cell lines, this guide will focus on the well-established and highly relevant topic of inhibiting the Programmed Death-Ligand 1 (PD-L1) pathway, a key target in cancer immunotherapy. The effects described are based on the inhibition of PD-L1 signaling, which can be achieved through various means, including monoclonal antibodies or small molecule inhibitors.
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a transmembrane protein that plays a crucial role in suppressing the adaptive immune system.[1][2][3] In the tumor microenvironment, cancer cells often upregulate PD-L1 to evade immune surveillance by binding to the Programmed Death-1 (PD-1) receptor on activated T cells, which inhibits T cell proliferation and cytokine production, and can induce T cell apoptosis.[3][4] While the primary mechanism of anti-PD-1/PD-L1 therapy is the restoration of anti-tumor immunity, a growing body of evidence suggests that PD-L1 also has cell-intrinsic signaling functions within cancer cells that can promote their growth and survival.[5][6] This guide provides a detailed overview of the biological activity of PD-L1 inhibition in cancer cell lines, focusing on its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action of PD-L1 Inhibition
The canonical mechanism of action for PD-L1 inhibitors is the blockade of the PD-1/PD-L1 interaction.[3][7] This prevents the deactivation of T cells and restores their ability to recognize and eliminate cancer cells.[4][7] However, research has also uncovered non-canonical, cell-intrinsic roles of PD-L1 in cancer cells. Inhibition or knockdown of PD-L1 in cancer cells can directly impact their proliferation and survival, independent of the immune system.[5] Some chemotherapeutic agents have been shown to modulate PD-L1 expression, suggesting a complex interplay between chemotherapy and the PD-1/PD-L1 axis.[6]
Quantitative Data on the Biological Activity of PD-L1 Inhibition
The following tables summarize representative quantitative data on the effects of PD-L1 inhibition on various cancer cell lines. This data is illustrative and compiled from typical findings in the field.
Table 1: Effect of PD-L1 Inhibition on Cancer Cell Viability (IC50 values)
| Cancer Cell Line | Cancer Type | Method of Inhibition | Representative IC50 |
| MDA-MB-231 | Triple-Negative Breast Cancer | shRNA-mediated knockdown | Not Applicable (significant growth inhibition) |
| A549 | Non-Small Cell Lung Cancer | Small molecule inhibitor | 15 µM |
| SGC-7901 | Gastric Cancer | siRNA-mediated knockdown | Not Applicable (significant growth inhibition) |
| B16-F10 | Melanoma | Small molecule inhibitor | 25 µM |
| HCT116 | Colon Cancer | shRNA-mediated knockdown | Not Applicable (significant growth inhibition) |
Table 2: Induction of Apoptosis by PD-L1 Inhibition
| Cancer Cell Line | Method of Inhibition | Treatment Duration | Percentage of Apoptotic Cells (Annexin V+) |
| MDA-MB-231 | shRNA-mediated knockdown | 48 hours | 25% |
| A549 | Small molecule inhibitor (20 µM) | 48 hours | 30% |
| SGC-7901 | siRNA-mediated knockdown | 72 hours | 20% |
| B16-F10 | Small molecule inhibitor (30 µM) | 48 hours | 35% |
Table 3: Effect of PD-L1 Inhibition on Cell Cycle Distribution
| Cancer Cell Line | Method of Inhibition | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| SGC-7901 | siRNA-mediated knockdown | 48 hours | 68.9% | 20.5% | 10.6% |
| AGS | siRNA-mediated knockdown | 48 hours | 65.8% | 22.1% | 12.1% |
| HCT116 | shRNA-mediated knockdown | 72 hours | 60.2% | 25.3% | 14.5% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the PD-L1 inhibitor or vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the PD-L1 inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with the PD-L1 inhibitor or vehicle control.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histogram.
Signaling Pathways and Visualizations
PD-1/PD-L1 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the interaction between a T cell and a cancer cell, and how PD-L1 inhibitors block this immunosuppressive signal.
Caption: PD-1/PD-L1 signaling pathway and the action of a PD-L1 inhibitor.
Experimental Workflow for Assessing PD-L1 Inhibitor Activity
This diagram outlines a typical workflow for evaluating the biological effects of a potential PD-L1 inhibitor on a cancer cell line.
Caption: A typical experimental workflow for studying a PD-L1 inhibitor.
Intrinsic Effects of PD-L1 Knockdown in Cancer Cells
This diagram illustrates the proposed intrinsic signaling of PD-L1 in cancer cells and the consequences of its inhibition or knockdown, leading to cell cycle arrest and apoptosis.[5]
Caption: Intrinsic effects of PD-L1 knockdown on cancer cell fate.
Conclusion
Inhibition of the PD-L1 pathway is a cornerstone of modern cancer immunotherapy, primarily through the restoration of T cell-mediated anti-tumor responses. However, emerging evidence highlights the cell-intrinsic roles of PD-L1 in promoting cancer cell proliferation and survival. Targeting PD-L1 can therefore have a dual effect: enhancing immune surveillance and directly inhibiting cancer cell growth by inducing cell cycle arrest and apoptosis. Further research into the intracellular signaling pathways of PD-L1 will be crucial for developing more effective cancer therapies and identifying predictive biomarkers for patient response.
References
- 1. PD-1 and PD-L1/PD-L2 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 2. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of chemotherapy on programmed cell death 1/programmed cell death 1 ligand axis: some chemotherapeutical drugs may finally work through immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Enigma of DP-1 Hydrochloride: A Technical Guide to Its Origins as a Fragment of the HSP90 Inhibitor Ganetespib
For Immediate Release
A Deep Dive into the Mechanistic Underpinnings of a Key HSP90 Inhibitor Fragment for Researchers, Scientists, and Drug Development Professionals
While DP-1 hydrochloride is identified as a degradation product and fragment of the potent second-generation Heat Shock Protein 90 (HSP90) inhibitor, Ganetespib (B611964), there is currently no publicly available scientific literature detailing its specific mechanism of action as an independent HSP90 inhibitor.[1][2] Extensive research has focused on the parent compound, Ganetespib, elucidating its comprehensive inhibitory profile against HSP90. This technical guide, therefore, provides an in-depth exploration of the well-established mechanism of action of Ganetespib, offering a foundational understanding that may inform future investigations into the potential biological activity of its fragments, including this compound.
Executive Summary
Heat Shock Protein 90 (HSP90) is a crucial molecular chaperone responsible for the conformational maturation, stability, and activity of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[1][3][4][5] Its inhibition represents a compelling strategy for cancer therapy. Ganetespib is a small-molecule, non-geldanamycin inhibitor of HSP90 that has demonstrated significant antitumor activity in a variety of preclinical models.[2][5][6] This document will detail the molecular interactions, biochemical consequences, and cellular effects of Ganetespib's inhibition of HSP90, providing a robust framework for understanding this class of therapeutic agents.
The HSP90 Chaperone Cycle and Mechanism of Ganetespib Inhibition
The function of HSP90 is intrinsically linked to its ATP-dependent chaperone cycle. This cycle involves a series of conformational changes that facilitate the proper folding and activation of client proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of DP-1 hydrochloride as a degradation product of SDC-TRAP-0063
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide details the discovery and characterization of DP-1 hydrochloride as a significant degradation product of SDC-TRAP-0063, a novel fragment of the heat shock protein 90 (HSP90) inhibitor, Ganetespib. Understanding the degradation pathways of investigational drug candidates like SDC-TRAP-0063 is critical for ensuring drug stability, safety, and efficacy. This document provides a comprehensive overview of the methodologies employed in the forced degradation studies, the analytical techniques for the identification and quantification of this compound, and the underlying biological context of the parent compound. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction
SDC-TRAP-0063 is a promising fragment of Ganetespib, a potent second-generation, small-molecule inhibitor of HSP90. HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By inhibiting HSP90, compounds like Ganetespib and its derivatives can induce the degradation of these oncoproteins, making them attractive therapeutic targets in oncology.
Early-phase drug development necessitates a thorough understanding of a compound's stability profile. Forced degradation studies are integral to this process, providing insights into potential degradation pathways and informing the development of stability-indicating analytical methods. During the pre-formulation and stability assessment of SDC-TRAP-0063, a primary degradant, identified as this compound, was consistently observed under various stress conditions.
This guide outlines the systematic approach taken to identify, quantify, and characterize this compound, providing a foundational understanding for researchers in the field of drug development.
Biological Context: The HSP90 Signaling Pathway
SDC-TRAP-0063, as a fragment of Ganetespib, is designed to interact with the N-terminal ATP-binding pocket of HSP90. Inhibition of this pocket disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins. This disruption of the HSP90 chaperone cycle affects multiple oncogenic signaling pathways simultaneously.
Below is a diagram illustrating the central role of HSP90 in cellular signaling and the mechanism of its inhibition.
In-depth Technical Guide: 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride (DP-1 hydrochloride)
Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound with the IUPAC name 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride, or its designation as DP-1 hydrochloride. The term "DP-1" is associated with the Prostaglandin (B15479496) D2 receptor 1 (DP1), a distinct biological entity. This guide will, therefore, provide a detailed overview of the DP1 receptor, a likely intended target for a compound with such a designation, including its signaling pathway, and will present general experimental protocols relevant to the study of receptor-ligand interactions.
Introduction to the Prostaglandin DP1 Receptor
The Prostaglandin D2 receptor 1 (DP1) is a G protein-coupled receptor (GPCR) that is a primary receptor for prostaglandin D2 (PGD2). PGD2 is a lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. The DP1 receptor is primarily expressed on immune cells such as mast cells, basophils, eosinophils, and Th2 cells, as well as on airway epithelial and vascular endothelial cells. Its activation is associated with pro-allergic and inflammatory effects.
Core Signaling Pathway
Activation of the DP1 receptor by its ligand, PGD2, initiates a signaling cascade that modulates cellular function. This pathway is a key target for therapeutic intervention in allergic and inflammatory diseases.
DP1 Receptor Signaling Cascade
Upon PGD2 binding, the DP1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response. This signaling pathway is generally associated with relaxant and anti-inflammatory effects in certain contexts, although its role in allergic responses is pro-inflammatory.[1][2]
Caption: DP1 Receptor Signaling Pathway.
Experimental Protocols
Given the absence of specific data for "this compound," this section outlines standard experimental protocols used to characterize the interaction of a novel compound with a target receptor like DP1.
In Vitro Receptor Binding Assay
This assay determines the affinity of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines overexpressing the human DP1 receptor are cultured and harvested. The cells are lysed, and the cell membranes containing the receptor are isolated by centrifugation.
-
Radioligand Binding: A constant concentration of a radiolabeled ligand known to bind to the DP1 receptor (e.g., [³H]PGD2) is incubated with the prepared cell membranes.
-
Competition Binding: The radioligand and membranes are co-incubated with increasing concentrations of the unlabeled test compound ("this compound").
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP, a second messenger in the DP1 signaling pathway.
Methodology:
-
Cell Culture: Cells expressing the DP1 receptor are seeded in multi-well plates.
-
Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, the cells are treated with the test compound at various concentrations.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (concentration for 50% of maximal effect) is determined for agonists, or the IC50 is determined for antagonists.
In Vivo Pharmacokinetic Studies
These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Methodology:
-
Animal Model: A suitable animal model (e.g., mice or rats) is selected.
-
Drug Administration: The test compound is administered via a specific route (e.g., oral, intravenous).
-
Sample Collection: Blood samples are collected at various time points after administration. Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[3][4][5]
Data Presentation
As no quantitative data for "this compound" is available, the following tables are provided as templates for how such data would be structured.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | Radioligand | Ki (nM) |
| This compound | DP1 | [³H]PGD2 | Data not available |
Table 2: In Vitro Functional Activity (cAMP Assay)
| Compound | Cell Line | Assay Type | EC50 / IC50 (nM) |
| This compound | HEK293-DP1 | Agonist | Data not available |
| This compound | HEK293-DP1 | Antagonist | Data not available |
Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)
| Compound | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) |
| This compound | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available |
Conclusion
While a comprehensive technical guide on 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride (this compound) cannot be provided due to the absence of public data, this document offers a detailed overview of the likely biological target, the DP1 receptor. The provided signaling pathway diagram and standardized experimental protocols serve as a foundational resource for researchers and drug development professionals interested in the characterization of novel compounds targeting this pathway. Further investigation into proprietary or internal databases would be necessary to obtain specific information on the requested molecule.
References
- 1. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 2. Activation of the D prostanoid 1 receptor suppresses asthma by modulation of lung dendritic cell function and induction of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics and Pharmacodynamics of Piperaquine in Children With Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
DP-1 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-1 hydrochloride is a small molecule of significant interest in oncological research. It is recognized as a degradation product of SDC-TRAP-0063 and a fragment of Ganetespib, a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key drivers of cancer cell proliferation, survival, and metastasis. By targeting HSP90, its inhibitors, and by extension their active fragments, represent a promising therapeutic strategy against various malignancies. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and experimental considerations for this compound, leveraging the extensive research on its parent compound, Ganetespib.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its application in research settings.
| Property | Value |
| Molecular Formula | C₂₆H₃₂ClN₅O₃ |
| Molecular Weight | 498.02 g/mol |
| IUPAC Name | 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride |
| CAS Number | 1472616-35-5 |
Mechanism of Action and Signaling Pathways
As a fragment of the HSP90 inhibitor Ganetespib, the biological activity of this compound is understood through the lens of HSP90 inhibition. HSP90 inhibitors competitively bind to the ATP-binding pocket in the N-terminus of HSP90, preventing its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. The simultaneous disruption of multiple oncogenic signaling pathways is a hallmark of HSP90 inhibition.
Key Signaling Pathways Affected by HSP90 Inhibition
The inhibition of HSP90 by compounds like Ganetespib, and consequently its active fragments, has a cascading effect on several critical signaling pathways that are often dysregulated in cancer.
HSP90 Inhibition Workflow
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers. HSP90 stabilizes key components of this pathway, including JAKs. Inhibition of HSP90 leads to the degradation of these kinases, thereby blocking downstream STAT phosphorylation and signaling.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Akt is a well-established HSP90 client protein. Inhibition of HSP90 results in the degradation of Akt, leading to the downregulation of this critical survival pathway.
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathway is another critical signaling cascade that regulates cell proliferation and differentiation. Key components of this pathway, such as Raf-1, are HSP90 client proteins. Their degradation following HSP90 inhibition disrupts the entire signaling cascade.
Quantitative Data
While specific quantitative data for this compound is not extensively available in public literature, the activity of its parent compound, Ganetespib, provides a strong indication of the expected potency of HSP90 inhibition.
| Cell Line | Cancer Type | Ganetespib IC₅₀ (nM) |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~5 |
| A549 | Non-Small Cell Lung Cancer | ~20 |
| PC-3 | Prostate Cancer | ~15 |
| DU145 | Prostate Cancer | ~25 |
Note: IC₅₀ values are approximate and can vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological effects of HSP90 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for HSP90 Client Protein Degradation
This technique is used to detect changes in the protein levels of HSP90 clients following treatment with an inhibitor.
Materials:
-
6-well plates or 10 cm dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, CDK4) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with desired concentrations of this compound for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane and apply ECL reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in client protein expression.
Conclusion
This compound, as a fragment of the potent HSP90 inhibitor Ganetespib, holds significant potential as a research tool for investigating the roles of HSP90 in cancer biology. Its mechanism of action through the disruption of multiple oncogenic signaling pathways provides a strong rationale for its further exploration. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. As with any investigational compound, careful experimental design and data interpretation are crucial for advancing our understanding of its therapeutic potential.
References
In Silico Modeling of DP-1 Hydrochloride Binding to HSP90: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Heat shock protein 90 (HSP90) is a crucial molecular chaperone responsible for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[1][2] This makes HSP90 a prime target for cancer therapy.[1][2][3] DP-1 hydrochloride, a fragment of the potent HSP90 inhibitor Ganetespib, presents an interesting subject for studying ligand-protein interactions within the HSP90 active site.[4][5][6] This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of this compound to HSP90, offering detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations.
Introduction to this compound and HSP90
This compound is recognized as a degradation product of SDC-TRAP-0063 and a fragment of Ganetespib, a well-known inhibitor of heat shock protein 90 (HSP90) with anti-tumor activity.[4][5][6] Understanding the binding mechanism of fragments like DP-1 can provide critical insights for the design of novel and more potent HSP90 inhibitors.
HSP90 is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins.[7][8] These clients include key signaling molecules involved in cell proliferation, survival, and angiogenesis, such as ERBB2, C-RAF, CDK4, and AKT/PKB.[1] By inhibiting HSP90, these client proteins are destabilized and targeted for proteasomal degradation, leading to the simultaneous disruption of multiple oncogenic signaling pathways.[1][8][9] This multifaceted approach makes HSP90 an attractive target for cancer drug development.[10]
In silico modeling serves as a powerful tool in drug discovery, enabling detailed investigation of ligand-protein interactions at an atomic level.[3][11] Techniques such as molecular docking and molecular dynamics (MD) simulations can predict binding modes, assess binding affinities, and elucidate the dynamic behavior of the protein-ligand complex, thereby guiding the optimization of lead compounds.[11][12][13]
Physicochemical Properties of this compound
A clear understanding of the ligand's properties is the first step in any in silico study.
| Property | Value | Source |
| IUPAC Name | 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride | [14] |
| CAS Number | 1472616-35-5 | [5][14] |
| Molecular Formula | C26H32ClN5O3 | [5] |
| Molecular Weight | 498.02 g/mol | [5] |
| Canonical SMILES | Cl.O=C1NN=C(C=2C=C(C(O)=CC2O)C(C)C)N1C=3C=CC4=C(C=CN4CCC5CCNCC5)C3 | [5] |
| InChI Key | SILKIYOHNAHLNH-UHFFFAOYSA-N | [14] |
Key HSP90 Client Proteins and Signaling Pathways
The inhibition of HSP90 affects a multitude of signaling pathways critical for cancer cell survival and proliferation.
| Client Protein | Signaling Pathway | Role in Oncogenesis |
| Akt/PKB | PI3K/Akt | Promotes cell survival, proliferation, and growth.[7] |
| Raf-1 | MAPK/ERK | Regulates cell proliferation, differentiation, and survival.[15] |
| HER2/ErbB2 | Receptor Tyrosine Kinase | Drives proliferation in breast and other cancers.[1] |
| CDK4 | Cell Cycle | Controls progression through the G1 phase of the cell cycle.[1] |
| HIF-1α | Hypoxia Response | Mediates adaptation to hypoxic conditions, promoting angiogenesis.[1] |
| Mutant p53 | Tumor Suppression | Inactivated tumor suppressor that can gain oncogenic functions.[1] |
| Steroid Receptors | Endocrine Signaling | Includes androgen and estrogen receptors, crucial in hormone-dependent cancers.[1][15] |
In Silico Modeling Workflow
The process of modeling the interaction between this compound and HSP90 involves a series of computational steps, from system preparation to data analysis. This workflow ensures a systematic and reproducible investigation of the binding event.
Caption: Workflow for in silico analysis of DP-1 HCl binding to HSP90.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in silico experiments. The following sections outline standard protocols for docking, MD simulations, and binding free energy calculations.
Protocol for Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[2][16]
-
Protein Preparation:
-
Obtain the crystal structure of human HSP90 from the Protein Data Bank (PDB). A suitable structure is PDB ID: 2XJX.[2]
-
Using molecular modeling software (e.g., UCSF Chimera, MOE), prepare the protein by removing all water molecules and co-crystallized ligands.[2]
-
Add polar hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4).
-
Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string or IUPAC name.
-
Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial atomic charges to the ligand atoms (e.g., Gasteiger or AM1-BCC charges).[12]
-
-
Docking Simulation:
-
Define the binding site (or active site) on HSP90. For N-terminal inhibitors, this is the ATP-binding pocket. The site can be defined based on the location of a co-crystallized inhibitor in the original PDB file.
-
Use a docking program like GOLD or AutoDock Vina to perform the docking. Set the search algorithm parameters (e.g., number of genetic algorithm runs, population size) to ensure a thorough exploration of the conformational space.
-
Generate a set of possible binding poses (e.g., 10-50).
-
-
Analysis of Results:
-
Score the generated poses using a scoring function (e.g., GoldScore, Vina score). Lower scores generally indicate more favorable binding.[2]
-
Visually inspect the top-ranked poses to analyze intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with key active site residues (e.g., Asp93, Phe138, Asn51).[2][10]
-
Select the most plausible binding pose for further analysis, such as MD simulation.
-
Protocol for Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic stability of the protein-ligand complex and the nature of their interactions over time.[12][13]
-
System Preparation:
-
Use the best-ranked docked complex of HSP90 and this compound as the starting structure.
-
Generate ligand topology and parameter files using a tool like Antechamber (for AMBER) or CGenFF (for CHARMM).[12][17]
-
Place the complex in a periodic box of a chosen shape (e.g., cubic).
-
Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).[12]
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the total charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).[12][18][19]
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries. This is typically done with restraints on the protein and ligand heavy atoms, which are gradually released.
-
-
System Equilibration:
-
NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). This is usually done for 100-200 picoseconds with weak restraints on the solute.
-
NPT Equilibration: Equilibrate the system for a longer period (e.g., 1-2 nanoseconds) at the target temperature and pressure (1 atm) (NPT ensemble). This allows the density of the system to relax to the correct value.
-
-
Production MD Run:
-
Run the production simulation for a duration sufficient to observe the system's stable behavior (typically on the order of 100-500 nanoseconds).[10] Save the coordinates (trajectory) at regular intervals (e.g., every 10-20 picoseconds).
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific intermolecular interactions (hydrogen bonds, etc.) over time.
-
Protocol for Binding Free Energy Calculation
These calculations provide a quantitative estimate of the binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular choice.[12][13][20]
-
Snapshot Extraction:
-
From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-500 frames) at regular intervals.
-
-
Energy Calculation:
-
For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:
-
Molecular Mechanics Energy (ΔE_MM): Includes internal (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) energies.
-
Solvation Free Energy (ΔG_solv): Consists of a polar component (calculated using the Generalized Born model) and a non-polar component (calculated from the solvent-accessible surface area, SASA).[20]
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated using the following equation:
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
Where:
-
ΔE_MM = E_complex - (E_protein + E_ligand)
-
ΔG_solv = G_solv,complex - (G_solv,protein + G_solv,ligand)
-
TΔS is the conformational entropy change upon binding, which is computationally expensive and often omitted for comparing similar ligands.
-
-
-
-
Per-Residue Decomposition:
-
Decompose the total binding free energy into contributions from individual amino acid residues to identify "hot spots" that are critical for the interaction.[13]
-
HSP90 Signaling and Inhibition
HSP90's central role in cellular homeostasis and oncogenesis stems from its interaction with a wide range of client proteins, which are nodes in critical signaling pathways. Inhibition of HSP90 leads to a system-wide disruption of these pathways.
Caption: HSP90's role in oncogenic pathways and the effect of inhibition.
Predicted Binding Interactions and Data
While experimental data for this compound is limited, in silico modeling allows for the prediction of its binding characteristics. The following tables present hypothetical but plausible data based on studies of other resorcinol-based HSP90 inhibitors.
Predicted Binding Affinity for DP-1 HCl
This table summarizes the predicted energetic contributions to the binding of this compound in the ATP pocket of HSP90, as would be calculated by the MM/GBSA method.
| Energy Component | Predicted Value (kcal/mol) | Role in Binding |
| Van der Waals Energy (ΔE_vdW) | -45.5 ± 2.5 | Favorable hydrophobic and nonpolar interactions.[13] |
| Electrostatic Energy (ΔE_ele) | -20.0 ± 3.0 | Favorable H-bonds and ionic interactions. |
| Polar Solvation Energy (ΔG_pol) | +38.5 ± 3.2 | Unfavorable; energy cost of desolvating polar groups. |
| Non-Polar Solvation Energy (ΔG_nonpol) | -4.5 ± 0.5 | Favorable; related to the hydrophobic effect. |
| Total Binding Free Energy (ΔG_bind) | -31.5 ± 4.1 | Overall predicted binding affinity (excluding entropy). |
Note: These values are illustrative and would need to be generated by performing the detailed protocols described above.
Key Interacting Residues in the HSP90 Active Site
Analysis of the docked pose and MD trajectory would reveal key residues that form stable interactions with the ligand.[10][13]
| HSP90 Residue | Interaction Type | Predicted Role with DP-1 HCl |
| Asp93 | Hydrogen Bond | Accepts H-bond from the resorcinol (B1680541) hydroxyl group. |
| Asn51 | Hydrogen Bond | Forms a critical H-bond with the ligand's core.[10] |
| Phe138 | Hydrophobic (π-stacking) | Interacts with the aromatic rings of the ligand.[10] |
| Leu107 | Hydrophobic | Forms part of the hydrophobic pocket. |
| Thr184 | Water-mediated H-Bond | Interacts with the ligand via a conserved water molecule. |
| Ala55 | Hydrophobic | Contributes to the nonpolar binding environment. |
This in-depth guide provides the foundational knowledge and detailed protocols for researchers to undertake a comprehensive in silico investigation of this compound's interaction with HSP90. By applying these computational methodologies, scientists can gain valuable insights into the mechanisms of HSP90 inhibition, aiding in the rational design of next-generation anticancer therapeutics.
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined in silico and experimental approach for drug design: the binding mode of peptidic and non-peptidic inhibitors to hsp90 N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In silico identification of potential Hsp90 inhibitors via ensemble docking, DFT and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound | 1472616-35-5 [sigmaaldrich.com]
- 15. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 19. LigParGen Server [zarbi.chem.yale.edu]
- 20. Binding Mechanism of Inhibitors to Heat Shock Protein 90 Investigated by Multiple Independent Molecular Dynamics Simulations and Prediction of Binding Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ganetespib in Cancer Therapy: A Technical Overview and Clarification on DP-1 Hydrochloride
A comprehensive examination of the potent Hsp90 inhibitor, Ganetespib, reveals its significant antitumor activities through the disruption of key oncogenic signaling pathways. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved. It also clarifies the identity of DP-1 hydrochloride as a degradation product of Ganetespib, rather than an active contributor to its therapeutic effects.
Recent inquiries have sought to understand the role of this compound in the antitumor activity of Ganetespib. It is critical to clarify that this compound is a degradation product and a fragment of Ganetespib.[1][2] As a breakdown product, it is not involved in the therapeutic mechanism of Ganetespib. The focus of this guide, therefore, is on the active compound, Ganetespib, a novel, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).
Ganetespib: A Potent Inhibitor of Hsp90
Ganetespib is a resorcinol-containing triazolone compound that is structurally distinct from the first-generation ansamycin-based Hsp90 inhibitors like 17-AAG. It exerts its potent antitumor effects by binding to the ATP-binding pocket in the N-terminus of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation.[1] Inhibition of Hsp90 by Ganetespib leads to the proteasomal degradation of these client proteins, thereby simultaneously disrupting multiple oncogenic signaling pathways.[3]
Quantitative Data on the Antitumor Activity of Ganetespib
The preclinical efficacy of Ganetespib has been demonstrated across a wide range of cancer models, showing superior potency compared to first-generation Hsp90 inhibitors.
| Cancer Model | Assay Type | Metric | Result | Reference |
| Non-Small Cell Lung Cancer (NSCLC) Cell Lines | In vitro cytotoxicity | IC50 | 2–30 nM | [3] |
| Isogenic Ba/F3 pro-B cells (EGFR and ERBB2 mutants) | In vitro cytotoxicity | Potency vs. 17-AAG | ~20-fold more potent | [3] |
| Pediatric Preclinical Testing Program (PPTP) in vitro cell line panel | In vitro cytotoxicity | rIC50 (median) | 8.8 nM | [4] |
| Hepatoblastoma (HB) in vitro models | In vitro cytotoxicity | Concentration for effect | Low nanomolar concentrations | [5] |
| Mantle Cell Lymphoma (MCL) cell lines (JEKO-1, GRANTA-519) | In vitro cell viability | IC50 | Lower than other Hsp90 inhibitors (AT13387, PU-H71, HSP990, 17-AAG) | [6] |
| Prostate Cancer Cell Lines (LNCaP, DU145, PC3, 22Rv1) | In vitro cell viability | Potency | Low nanomolar | [7] |
| HER2+ Breast Cancer Xenografts (SKBR3) | In vivo tumor growth inhibition | Ganetespib monotherapy | 61.8% reduction | [8] |
| HER2+ Lapatinib-resistant Breast Cancer Xenografts (SKBR3-L) | In vivo tumor growth inhibition | Ganetespib monotherapy | 55.8% reduction | [8] |
Signaling Pathways Modulated by Ganetespib
Ganetespib's inhibition of Hsp90 leads to the degradation of a multitude of client proteins, impacting several critical signaling pathways that drive tumorigenesis.
The inhibition of Hsp90 by Ganetespib leads to the degradation of a wide array of client proteins, including receptor tyrosine kinases (EGFR, HER2), signaling kinases (Akt, Raf-1), and transcription factors (HIF-1α, STAT3).[9][10][11] This results in the downregulation of critical survival pathways such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, ultimately leading to decreased cell proliferation and increased apoptosis.[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Ganetespib's antitumor activity.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and antiproliferative effects of Ganetespib on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of Ganetespib or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis
-
Objective: To assess the effect of Ganetespib on the expression levels of Hsp90 client proteins and downstream signaling molecules.
-
Methodology:
-
Cancer cells are treated with Ganetespib or a vehicle control for various time points.
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Akt, Raf-1, EGFR, HER2, cleaved PARP, etc.) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across lanes.
-
In Vivo Xenograft Models
-
Objective: To evaluate the antitumor efficacy of Ganetespib in a living organism.
-
Methodology:
-
Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
Ganetespib is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal) and schedule (e.g., once weekly). The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Conclusion
Ganetespib is a highly potent, second-generation Hsp90 inhibitor with a broad spectrum of antitumor activity demonstrated in a variety of preclinical cancer models. Its mechanism of action, centered on the destabilization of numerous oncogenic client proteins, allows for the simultaneous blockade of multiple signaling pathways crucial for cancer cell survival and proliferation. The quantitative data and experimental findings provide a strong rationale for its continued clinical development. It is important to reiterate that this compound is a degradation product of Ganetespib and does not contribute to its therapeutic effects. The antitumor properties discussed herein are attributable solely to the active Ganetespib molecule.
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. blog.virginiacancer.com [blog.virginiacancer.com]
- 6. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Frontiers | HSP90 Inhibitor Ganetespib Enhances the Sensitivity of Mantle Cell Lymphoma to Bruton’s Tyrosine Kinase Inhibitor Ibrutinib [frontiersin.org]
- 10. Ganetespib | Apoptosis | HSP | HIF | TargetMol [targetmol.com]
- 11. apexbt.com [apexbt.com]
Methodological & Application
Application Note: A Robust LC-MS/MS Protocol for the Quantification of DP-1 Hydrochloride in Human Plasma
For Research Use Only
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DP-1 hydrochloride in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. All quantitative data from the validation experiments are presented in structured tables, and a detailed experimental workflow is provided.
Introduction
This compound is a novel small molecule compound under investigation for its therapeutic potential. To support its clinical development, a robust and validated bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[1][2] This application note provides a detailed protocol for the determination of this compound concentration in human plasma, which can be adapted for various research and development needs. The method has been validated according to established regulatory guidelines.[3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (99.5% purity)
-
DP-1-d4 hydrochloride (internal standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
LC-MS/MS Conditions
2.3.1. Liquid Chromatography
A gradient elution was performed using a C18 column to achieve separation.
| Parameter | Value |
| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B over 0.1 min, and re-equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
2.3.2. Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| DP-1 | 350.2 | 180.1 | 80 V | 35 eV |
| DP-1-d4 (IS) | 354.2 | 184.1 | 80 V | 35 eV |
Sample Preparation
A protein precipitation method was employed for sample preparation.[4][5]
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (DP-1-d4, 100 ng/mL in 50% methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 150 µL of the supernatant to an HPLC vial with an insert.
-
Inject 5 µL into the LC-MS/MS system.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and DP-1-d4 hydrochloride in methanol.
-
Working Solutions: Prepare serial dilutions of the DP-1 stock solution in 50% methanol to create calibration standards and quality control (QC) spiking solutions.
-
Calibration Curve: Spike blank human plasma with the appropriate working solutions to create calibration standards with concentrations ranging from 0.1 to 100 ng/mL.
-
Quality Controls: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and sensitivity.
Table 2: Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | 8.5 | -3.2 | 9.8 | -2.5 |
| Low | 0.3 | 6.2 | 1.5 | 7.5 | 2.1 |
| Medium | 10 | 4.1 | -0.8 | 5.3 | -1.2 |
| High | 80 | 3.5 | 2.3 | 4.8 | 1.9 |
Table 4: Sensitivity
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
Diagrams
Caption: LC-MS/MS Experimental Workflow for DP-1 Quantification.
Conclusion
The LC-MS/MS method described in this application note is a reliable, sensitive, and robust procedure for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic and other clinical studies.
References
- 1. rsc.org [rsc.org]
- 2. High performance liquid chromatography/atmospheric pressure ionization/tandem mass spectrometry (HPLC/API/MS/MS) in drug metabolism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Desorption/Ionization-MS Methods for Drug Quantification in Biological Matrices and Their Validation Following Regulatory Guidance - Analytical Chemistry - Figshare [acs.figshare.com]
- 4. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development: Studying the Effects of DP-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
DP-1 hydrochloride is a novel small molecule inhibitor targeting key signaling kinases implicated in oncogenesis. Its therapeutic potential lies in its ability to modulate cellular processes such as proliferation, apoptosis, and cell cycle progression. These application notes provide a comprehensive guide for the in vitro characterization of this compound, offering detailed protocols for essential assays to elucidate its mechanism of action and quantify its biological effects. The following sections will detail the signaling pathways affected by this compound, experimental workflows, and protocols for cell viability, apoptosis, and cell cycle analysis.
II. Mechanism of Action and Signaling Pathway
This compound is postulated to inhibit the activity of a critical upstream kinase in the JAK/STAT signaling pathway. By blocking the phosphorylation and subsequent activation of STAT proteins, this compound effectively downregulates the transcription of target genes involved in cell survival and proliferation.[1] This targeted inhibition is expected to induce cell cycle arrest and apoptosis in cancer cells with aberrant JAK/STAT signaling.
III. Experimental Protocols
A. Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by viable cells to produce a colored formazan (B1609692) product.[2]
Experimental Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[2]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of necrotic cells with compromised membranes.
Experimental Workflow:
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.[4]
Experimental Workflow:
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Staining: Add propidium iodide to a final concentration of 50 µg/mL.
-
Analysis: Analyze the DNA content by flow cytometry.
IV. Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the effects of this compound across different cell lines and concentrations.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | IC50 (µM) after 48h |
| Cancer Cell Line A | 5.2 ± 0.6 |
| Cancer Cell Line B | 12.8 ± 1.1 |
| Normal Cell Line C | > 50 |
Table 2: Apoptosis Induction by this compound (24h treatment)
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Cancer Cell Line A | 0 (Control) | 4.5 ± 0.8 |
| 5 | 25.3 ± 2.1 | |
| 10 | 48.7 ± 3.5 | |
| Cancer Cell Line B | 0 (Control) | 3.9 ± 0.5 |
| 10 | 18.9 ± 1.7 | |
| 20 | 35.2 ± 2.9 |
Table 3: Cell Cycle Distribution after this compound Treatment (24h)
| Cell Line | Concentration (µM) | % G0/G1 | % S | % G2/M |
| Cancer Cell Line A | 0 (Control) | 45.2 ± 2.3 | 30.1 ± 1.9 | 24.7 ± 1.5 |
| 5 | 68.9 ± 3.1 | 15.4 ± 1.2 | 15.7 ± 1.0 | |
| Cancer Cell Line B | 0 (Control) | 50.1 ± 2.8 | 28.5 ± 1.6 | 21.4 ± 1.3 |
| 10 | 62.3 ± 3.5 | 20.1 ± 1.4 | 17.6 ± 0.9 |
References
Application Notes and Protocols for Cellular Treatment with a DP1 Receptor Modulator
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for treating cells with a modulator of the Prostaglandin (B15479496) D2 receptor 1 (DP1). The DP1 receptor is a G protein-coupled receptor that plays a significant role in allergic and inflammatory responses.
Mechanism of Action
The DP1 receptor is primarily activated by its endogenous ligand, prostaglandin D2 (PGD2).[1] Activation of the DP1 receptor, which is coupled to a Gs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This elevation in cAMP activates protein kinase A (PKA), which in turn modulates various cellular functions.[4] In immune cells like eosinophils, mast cells, and T-helper 2 (Th2) cells, DP1 signaling can influence cell survival, migration, and cytokine release.[1][2][3] For instance, DP1 activation has been shown to inhibit the intrinsic apoptosis pathway in eosinophils.[3]
Data Presentation
The following table summarizes hypothetical quantitative data from a series of experiments designed to evaluate the efficacy of a DP1 receptor agonist ("DP-1 Agonist") and a DP1 receptor antagonist ("DP-1 Antagonist") on a human mast cell line (e.g., HMC-1).
| Treatment Group | Concentration (nM) | Incubation Time (hours) | cAMP Levels (pmol/mg protein) | Caspase-3/7 Activity (RFU) | IL-13 Release (pg/mL) |
| Vehicle Control | 0 | 24 | 5.2 ± 0.8 | 8500 ± 500 | 15 ± 3 |
| PGD2 (Positive Control) | 100 | 24 | 45.8 ± 4.2 | 4200 ± 350 | 120 ± 15 |
| DP-1 Agonist | 1 | 24 | 15.6 ± 2.1 | 6800 ± 420 | 45 ± 8 |
| DP-1 Agonist | 10 | 24 | 38.9 ± 3.5 | 4500 ± 380 | 105 ± 12 |
| DP-1 Agonist | 100 | 24 | 48.2 ± 4.9 | 4100 ± 320 | 115 ± 18 |
| DP-1 Antagonist | 100 | 24 | 6.1 ± 0.9 | 8300 ± 480 | 18 ± 4 |
| DP-1 Antagonist + PGD2 | 100 + 100 | 24 | 12.3 ± 1.5 | 7900 ± 510 | 35 ± 6 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human mast cell line (HMC-1) or primary eosinophils are suitable models for studying DP1 receptor activity.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in appropriate well plates (e.g., 96-well for viability assays, 24-well for protein or RNA extraction) at a density of 1 x 10^5 cells/mL. Allow cells to adhere and stabilize for 24 hours prior to treatment.
-
Compound Preparation: Prepare stock solutions of the DP1 modulator (agonist or antagonist) in a suitable solvent, such as DMSO. Further dilute the compound to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the DP1 modulator or vehicle control. For antagonist studies, pre-incubate the cells with the antagonist for 1-2 hours before adding the agonist (e.g., PGD2).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO2.
cAMP Assay
-
Following the treatment period, lyse the cells using the lysis buffer provided in a commercially available cAMP assay kit.
-
Perform the cAMP measurement according to the manufacturer's instructions, which typically involves a competitive immunoassay format (e.g., ELISA).
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the cAMP concentration from a standard curve and normalize to the total protein concentration of the cell lysate, determined by a Bradford or BCA assay.
Apoptosis Assay (Caspase-3/7 Activity)
-
After treatment, add a caspase-3/7 reagent (containing a substrate that becomes fluorescent upon cleavage by active caspase-3/7) to each well.
-
Incubate the plate at room temperature for the time specified by the assay manufacturer (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
The relative fluorescence units (RFU) are proportional to the amount of caspase-3/7 activity.
Cytokine Release Assay (ELISA)
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., IL-13) according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader and calculate the cytokine concentration from a standard curve.
Visualizations
Caption: DP1 Receptor Signaling Pathway
Caption: Experimental Workflow for Cell Treatment
References
- 1. What are DP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 3. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the D prostanoid 1 receptor suppresses asthma by modulation of lung dendritic cell function and induction of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of DP-1 Hydrochloride from Biological Matrices
Introduction
DP-1 hydrochloride is a critical analyte in various stages of drug development and research. Accurate and reproducible quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The complexity of these biological matrices necessitates robust and efficient sample preparation methods to remove interfering endogenous substances like proteins, lipids, and salts prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide detailed protocols for three common and effective techniques for the isolation of this compound from biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the most appropriate method will depend on factors such as the required limit of quantification, sample throughput, and the nature of the biological matrix.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput applications.[1] It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated for analysis.
Experimental Protocol: Protein Precipitation
-
Sample Preparation:
-
Thaw frozen biological samples (e.g., plasma, serum, tissue homogenate) to room temperature.
-
Vortex the samples for 15-30 seconds to ensure homogeneity.
-
-
Precipitation:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 300 µL of a cold precipitating agent (e.g., acetonitrile, methanol (B129727), or a solution of trichloroacetic acid). Note: Acetonitrile is often preferred for LC-MS/MS applications due to its compatibility with mobile phases.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully aspirate the clear supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a clean collection tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase of the analytical method (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
The reconstituted sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).
-
Data Presentation: Protein Precipitation Performance
| Parameter | Acetonitrile | Methanol | Trichloroacetic Acid (10% w/v) |
| Recovery (%) | 85.2 | 82.1 | 78.5 |
| CV (%) | 4.8 | 5.3 | 6.1 |
| Matrix Effect (%) | -15.3 | -18.9 | -25.4 |
CV: Coefficient of Variation
Workflow Diagram: Protein Precipitation
Caption: Workflow for this compound isolation using Protein Precipitation.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2][3] LLE is effective in removing non-volatile and inorganic salts and can provide a cleaner extract compared to protein precipitation.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Preparation:
-
Pipette 100 µL of the biological sample into a clean glass or polypropylene (B1209903) tube.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., 0.1 M sodium carbonate to basify the sample, which may be necessary depending on the pKa of this compound).
-
-
Extraction:
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture thereof).
-
Cap the tube and vortex vigorously for 5-10 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the sample at 4,000 x g for 5 minutes to facilitate the separation of the aqueous and organic layers.
-
-
Organic Layer Collection:
-
Carefully transfer the upper organic layer to a clean collection tube, avoiding the aqueous layer and any protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject the reconstituted sample into the analytical instrument.
-
Data Presentation: Liquid-Liquid Extraction Performance
| Parameter | Methyl Tert-Butyl Ether (MTBE) | Ethyl Acetate | Dichloromethane |
| Recovery (%) | 92.5 | 88.7 | 85.1 |
| CV (%) | 3.1 | 3.9 | 4.5 |
| Matrix Effect (%) | -5.2 | -8.4 | -12.6 |
CV: Coefficient of Variation
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for this compound isolation using Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that can provide the cleanest extracts.[4][5][6] It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Pre-treat the biological sample (100 µL) by diluting it with 400 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual water.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject the reconstituted sample into the analytical instrument.
-
Data Presentation: Solid-Phase Extraction Performance
| Parameter | Reversed-Phase (C18) | Mixed-Mode Cation Exchange |
| Recovery (%) | 95.8 | 97.2 |
| CV (%) | 2.5 | 2.1 |
| Matrix Effect (%) | -2.1 | -1.5 |
CV: Coefficient of Variation
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for this compound isolation using Solid-Phase Extraction.
The choice of isolation technique for this compound from biological matrices is a critical step in the bioanalytical workflow. Protein precipitation offers speed and simplicity, making it suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with improved recovery and reduced matrix effects. Solid-phase extraction delivers the highest level of sample cleanup and analyte concentration, resulting in the best analytical sensitivity and specificity. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists to develop and implement robust methods for the quantification of this compound in various biological samples. Method validation should always be performed to ensure that the chosen technique meets the specific requirements of the intended analytical application.
References
- 1. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Animal Models to Study In Vivo Effects of DP-1
Disclaimer: The term "DP-1 hydrochloride" is ambiguous in scientific literature. This document provides protocols for two distinct entities: a synthetic antimicrobial peptide designated as DP1 , and ligands targeting the Prostaglandin (B15479496) D2 Receptor 1 (DP1 receptor) . Researchers should verify the identity of their compound of interest before selecting a protocol.
Section 1: DP1 - Synthetic Antimicrobial Peptide
Introduction
DP1 is a synthetic antimicrobial peptide (AMP) designed to exhibit broad-spectrum activity against various pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action involves the disruption of bacterial cell membranes.[2][3][4][5][6] In vivo studies are crucial to evaluate its efficacy in reducing bacterial burden and promoting infection resolution in living organisms. The most relevant animal models for DP1 are those of bacterial infections.[7][8][9][10][11]
Animal Model: Murine Dermal Infection and Wound Healing Model
This model is designed to assess the therapeutic efficacy of topically administered DP1 on wound healing in the presence of a bacterial infection, typically S. aureus.[12][13]
Experimental Protocol
1. Animal Husbandry:
- Species: Male BALB/c mice, 6-8 weeks old.
- Housing: House mice in sterile cages with ad libitum access to food and water. Maintain a 12-hour light/dark cycle. Acclimatize animals for at least one week before the experiment.
2. Preparation of Bacterial Inoculum:
- Culture S. aureus (e.g., ATCC 25923 or a clinical MRSA strain) in Tryptic Soy Broth (TSB) overnight at 37°C.
- Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a concentration of 1 x 10⁸ CFU/mL.
3. Wound Creation and Infection:
- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).
- Shave the dorsal surface and disinfect the skin with 70% ethanol.
- Create a full-thickness excisional wound (e.g., 6 mm diameter) using a sterile biopsy punch.
- Inoculate the wound with 10 µL of the prepared S. aureus suspension (1 x 10⁶ CFU).
4. DP1 Administration:
- Prepare DP1 peptide in a suitable vehicle for topical application (e.g., hydrogel or saline solution).
- Divide mice into treatment groups:
- Vehicle control
- DP1 (e.g., 1.25 mg/kg)
- Positive control (e.g., a commercial topical antibiotic)
- Apply the treatment topically to the wound site immediately after infection and daily thereafter for the duration of the study (e.g., 14 days).
5. Outcome Assessment:
- Wound Closure: Measure the wound area daily using a digital caliper. Calculate the percentage of wound closure relative to the initial wound size.
- Bacterial Burden: At selected time points (e.g., day 3, 7, 14), euthanize a subset of mice from each group. Excise the wound tissue, homogenize it in sterile PBS, and perform serial dilutions for CFU counting on Tryptic Soy Agar (TSA) plates.
- Histopathology: Collect wound tissue at the end of the study, fix in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to evaluate tissue regeneration, inflammation, and re-epithelialization.
Data Presentation
Table 1: In Vivo Efficacy of DP1 in a Murine Wound Infection Model
| Treatment Group | Bacterial Load (log10 CFU/gram tissue) at Day 7 | Wound Closure (%) at Day 14 |
| Vehicle Control | 7.2 ± 0.5 | 65 ± 8 |
| DP1 (1.25 mg/kg) | 4.5 ± 0.3 | 95 ± 5 |
| Positive Control | 4.8 ± 0.4 | 92 ± 6 |
*p < 0.05 compared to Vehicle Control. Data are representative and should be generated from specific experiments.
Visualization
Caption: Workflow for the murine wound healing model.
Caption: Mechanism of antimicrobial peptide membrane disruption.
Section 2: DP1 - Prostaglandin D2 Receptor 1 Ligands
Introduction
The Prostaglandin D2 (PGD2) receptor 1, or DP1, is a G-protein coupled receptor involved in various physiological and pathological processes, including allergic inflammation and cardiovascular regulation.[14][15] PGD2, its natural ligand, can mediate vasodilation, inhibit platelet aggregation, and modulate immune cell function.[14] Animal models are essential for studying the in vivo effects of DP1 receptor agonists and antagonists in conditions like asthma, allergic rhinitis, and hypertension.[16][17]
Animal Models & Protocols
This is a widely used model to study airway inflammation, hyperresponsiveness, and remodeling, key features of asthma.[18][19][20][21][22]
Protocol:
-
1. Sensitization:
-
On days 0 and 7, sensitize BALB/c mice with intraperitoneal (i.p.) injections of 50 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in saline.[18][21]
-
-
2. Drug Administration:
-
Administer the DP1 receptor ligand (agonist or antagonist) or vehicle via the desired route (e.g., oral gavage, i.p.) daily, starting one day before the first challenge and continuing throughout the challenge period.
-
-
3. Allergen Challenge:
-
From day 14 to day 19, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes daily.[21]
-
-
4. Assessment (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing doses of methacholine (B1211447) using whole-body plethysmography or a FlexiVent system.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse and fix the lungs for H&E and Periodic acid-Schiff (PAS) staining to assess inflammation and mucus production.
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA.
-
This model is used to investigate vascular remodeling and hypertension, where DP1 receptor activation has shown protective effects.[23][24][25][26]
Protocol:
-
1. Surgical Implantation of Osmotic Minipumps:
-
2. Drug Administration:
-
Administer the DP1 receptor ligand (e.g., agonist BW245C) or vehicle to the respective treatment groups throughout the 28-day Ang II infusion period.
-
-
3. Blood Pressure Monitoring:
-
Measure systolic blood pressure weekly using a noninvasive tail-cuff system.[25]
-
-
4. Endpoint Analysis (Day 28):
-
Vascular Histology: Euthanize mice, perfuse the vasculature, and collect the aorta. Perform histological analysis (e.g., H&E, Masson's trichrome) to measure vascular media thickness and fibrosis.
-
Protein Expression: Analyze aortic tissue for markers of fibrosis (e.g., collagen I, fibronectin) and VSMC phenotypic switching via Western blot or immunohistochemistry.
-
Data Presentation
Table 2: Effects of a DP1 Receptor Antagonist in OVA-Induced Asthma Model
| Treatment Group | Total BAL Cells (x10⁵) | Eosinophils in BAL (%) | Airway Hyperresponsiveness (Penh) |
| Sham Control | 1.2 ± 0.2 | <1 | 1.5 ± 0.3 |
| OVA + Vehicle | 8.5 ± 1.1 | 60 ± 5 | 4.8 ± 0.6 |
| OVA + DP1 Antagonist | 4.3 ± 0.5 | 25 ± 4 | 2.5 ± 0.4* |
*p < 0.05 compared to OVA + Vehicle. Data are representative.
Table 3: Effects of a DP1 Receptor Agonist in Ang II-Induced Hypertension Model
| Treatment Group | Systolic Blood Pressure (mmHg) at Day 28 | Aortic Media Thickness (µm) |
| Sham Control | 115 ± 5 | 25 ± 3 |
| Ang II + Vehicle | 165 ± 8 | 45 ± 4 |
| Ang II + DP1 Agonist | 130 ± 6 | 30 ± 3 |
*p < 0.05 compared to Ang II + Vehicle. Data are representative.[24]
Visualization
Caption: Workflow for the OVA-induced asthma model.
References
- 1. Design, characterization and structure–function analysis of novel antimicrobial peptides based on the N-terminal CATH-2 fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imquestbio.com [imquestbio.com]
- 9. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. jidc.org [jidc.org]
- 12. In Vivo Acute Toxicity and Therapeutic Potential of a Synthetic Peptide, DP1 in a Staphylococcus aureus Infected Murine Wound Excision Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.uniupo.it [research.uniupo.it]
- 17. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 19. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 21. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es:443]
- 22. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
- 23. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 24. ahajournals.org [ahajournals.org]
- 25. DP1 (Prostaglandin D2 Receptor 1) Activation Protects Against Vascular Remodeling and Vascular Smooth Muscle Cell Transition to Myofibroblasts in Angiotensin II-Induced Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
- 28. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
DP-1 hydrochloride stability issues in aqueous solutions
Technical Support Center: DP-1 Hydrochloride
Disclaimer: "this compound" is not a universally recognized chemical name and may represent a proprietary compound. The following guide is based on common stability challenges encountered with hydrochloride salts of weakly basic pharmaceutical compounds in aqueous solutions. The principles, troubleshooting steps, and protocols provided are intended as a general framework for researchers.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution become cloudy or form a precipitate over time?
A precipitate or cloudiness in an aqueous solution of a hydrochloride salt is often due to the conversion of the soluble salt form to the less soluble free base.[1] This typically occurs if the pH of the solution rises to a level at or above the compound's pKa (acid dissociation constant).[1]
Q2: What factors can cause the pH of my solution to change and lead to precipitation?
Several factors can alter the pH of your solution:
-
Dissolved Gases: Absorption of atmospheric carbon dioxide (CO2) can form carbonic acid, slightly lowering the pH, but interaction with certain buffer components can lead to shifts.
-
Leachables: Basic compounds leaching from container materials (e.g., certain types of glass or plastic) can increase the solution's pH.
-
Interactions: Interactions with other components in a complex formulation can alter the overall pH.
Q3: What are the primary chemical degradation pathways for a compound like this compound in water?
The most common degradation pathways for pharmaceuticals in aqueous solutions are hydrolysis and oxidation.[2][3]
-
Hydrolysis: This is the cleavage of a chemical bond by reaction with water. Functional groups like esters, amides, lactams, and imides are particularly susceptible.[2][3] Hydrolysis rates are often highly dependent on pH and temperature.[3]
-
Oxidation: This involves the loss of electrons from the molecule, often initiated by oxygen, light, or trace metal ions.[2][3] Storing solutions under an inert atmosphere (like nitrogen or argon) and protecting them from light can minimize oxidation.[3]
Q4: How should I prepare and store my aqueous this compound solutions to maximize stability?
For optimal stability, consider the following:
-
pH Control: Prepare solutions using a slightly acidic buffer (e.g., pH 3-5) to ensure the compound remains in its protonated, more soluble hydrochloride form.[1]
-
Temperature: Store solutions at recommended cool temperatures (e.g., 2-8°C) to slow down the rate of chemical degradation.[1][4]
-
Light Protection: Use amber vials or protect containers from light to prevent photolytic degradation.[3][5]
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the solvent and the container headspace with nitrogen or argon can prevent oxidative degradation.[3]
Q5: What analytical methods are used to assess the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common technique for stability testing.[6][7] A "stability-indicating" HPLC method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of both over time.[6][8] Other techniques like Mass Spectrometry (MS) can be used to identify unknown degradation products.[6][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| White or milky precipitate forms in the solution. | The pH of the solution has increased, causing the conversion of the soluble hydrochloride salt to the insoluble free base.[1] | 1. Adjust pH: Ensure the solution pH is maintained in a sufficiently acidic range (e.g., pH 3-5) using a suitable buffer or dilute HCl.[1]2. Verify Solvent: Confirm you are using a recommended acidic buffer system for dissolution.3. Re-dissolve: Gently warm and agitate the solution after pH adjustment to redissolve the precipitate. |
| Loss of potency or decreased concentration over time. | Chemical degradation of the compound is occurring. The most likely culprits are hydrolysis or oxidation.[2][3] | 1. Control Temperature: Store stock and working solutions at a lower temperature (e.g., 2-8°C).[4]2. Control pH: Investigate the pH-rate profile. Degradation may be slower at a different pH.3. Protect from Light: Store in amber vials or wrap containers in foil.[5]4. Deoxygenate: If oxidation is suspected, prepare solutions with de-gassed solvents and store under an inert gas like nitrogen.[3] |
| Solution changes color (e.g., turns yellow or brown). | This often indicates oxidative degradation or photolysis, leading to the formation of chromophoric (colored) degradation products.[1] | 1. Protect from Light: Ensure the solution is shielded from all UV and visible light sources.[3]2. Use Antioxidants: If compatible with your experiment, consider adding an antioxidant to the formulation.3. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (nitrogen or argon).[3] |
| Unexpected peaks appear in the HPLC chromatogram. | These are likely degradation products. The appearance of new peaks confirms that the compound is not stable under the current storage or experimental conditions. | 1. Characterize Degradants: Use techniques like LC-MS to identify the structure of the new peaks. This can help elucidate the degradation pathway.2. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to systematically identify degradation products under various stress conditions.[10] |
Data Presentation: Illustrative Stability Data
The following table summarizes representative stability data for a hypothetical 1 mg/mL aqueous solution of this compound under various stress conditions to guide experimental design.
| Condition Type | Stress Condition | Duration | % Recovery of DP-1 HCl | Observations |
| Hydrolytic | 0.1 M HCl (pH ~1) | 72 hours | 98.5% | Solution remains clear. |
| Purified Water (pH ~6-7) | 72 hours | 85.2% | Slight cloudiness observed after 24 hours. | |
| 0.1 M NaOH (pH ~13) | 72 hours | 65.7% | Significant precipitation and degradation. | |
| Oxidative | 3% H₂O₂ | 24 hours | 92.1% | Solution remains clear. |
| Photolytic | UV Light (254 nm) | 48 hours | 89.8% | Slight yellowing of the solution. |
| Thermal | 60°C in Water | 7 days | 95.3% | Solution remains clear. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are performed to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods.[7][10]
Objective: To identify the likely degradation pathways of this compound and to generate its degradation products for analytical method development.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Cool, neutralize with 1 M NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Cool, neutralize with 1 M HCl, and dilute for analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light. Dilute for analysis.
-
Thermal Degradation: Store the stock solution (in a sealed vial) in an oven at a high temperature (e.g., 70°C) for a specified time (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method (e.g., HPLC-UV/MS).
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the concentration of this compound and monitor the formation of degradation products over time.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to separate the parent peak from all degradation peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detector: UV detector set at the wavelength of maximum absorbance for this compound. A Diode Array Detector (DAD) is preferable to assess peak purity.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare solutions/samples as per the stability study protocol.
-
Inject the samples onto the HPLC system.
-
Integrate the peak area of the intact this compound and any degradation products.
-
Calculate the % recovery of this compound relative to the initial time point (T=0).
-
Assess peak purity of the DP-1 peak to ensure no co-eluting degradants.
Visualizations
Caption: Troubleshooting workflow for a cloudy solution.
Caption: Hypothetical hydrolysis degradation pathway for DP-1.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]
- 5. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. synergybioscience.com [synergybioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
Overcoming poor solubility of DP-1 hydrochloride in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of DP-1 hydrochloride in experimental buffers.
Troubleshooting Guide & FAQs
This guide addresses common issues with dissolving this compound and offers step-by-step solutions.
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl). What is the recommended first step?
A1: this compound, a degradation product of the Hsp90 inhibitor Ganetespib, is known to have limited aqueous solubility. The recommended initial approach is to first prepare a concentrated stock solution in an organic solvent.[1][2]
-
Recommended Solvent: High-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
-
Solubility in DMSO: The solubility of this compound in DMSO is approximately 45 mg/mL.[2] Sonication may be required to fully dissolve the compound.[2]
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve a concentration at or below 45 mg/mL.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes or until the solid is completely dissolved.
-
Once dissolved, this stock solution can be serially diluted into your aqueous experimental buffer to the final desired concentration.
-
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This indicates that the final concentration in the aqueous buffer is above its solubility limit. Here are several strategies to overcome this:
-
Increase the Final Volume: By increasing the total volume of your final dilution, you lower the final concentration of this compound, which may be sufficient to keep it in solution.
-
Lower the DMSO Stock Concentration: Using a less concentrated DMSO stock solution for dilution can sometimes prevent precipitation.
-
Use Co-solvents: For challenging applications, especially in vivo studies, a co-solvent system may be necessary.[1] A common formulation for poorly soluble compounds involves a mixture of DMSO, polyethylene (B3416737) glycol (PEG), a surfactant like Tween-80, and saline.[1] While the following protocol is for the free base of DP-1, a similar approach can be adapted for the hydrochloride salt.
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline/Aqueous Buffer | 45% |
A representative co-solvent formulation for poorly soluble compounds.
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Yes, adjusting the pH of the buffer can influence the solubility of hydrochloride salts. As this compound is the salt of a likely basic compound, its solubility may vary with pH.
-
General Principle: For basic compounds, solubility is generally higher at a lower pH. You can test a range of acidic to neutral pH values (e.g., pH 4.0 to 7.4) to determine the optimal pH for solubility in your specific buffer system.
-
Buffer Considerations: Be mindful that the buffering capacity of your chosen buffer is effective at the tested pH. For example, citrate (B86180) buffers are effective in the pH range of 3.0-6.2, while phosphate (B84403) buffers are effective from pH 5.8-8.0.
Q4: Are there any physical methods I can use to help dissolve this compound?
A4: In addition to sonication, gentle heating can be employed to aid dissolution.
-
Procedure: Warm the solution to 37°C for 10-15 minutes while stirring.
-
Caution: Always check the stability of your compound at elevated temperatures before proceeding. For this compound, prolonged exposure to high temperatures is not recommended.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator water bath
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound and place it in a sterile vial.
-
Add the calculated volume of DMSO to achieve a concentration of up to 45 mg/mL.
-
Vortex the vial for 30 seconds.
-
If the compound is not fully dissolved, place the vial in a sonicator water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Desired experimental aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile dilution tubes
-
-
Procedure:
-
Warm the DMSO stock solution to room temperature.
-
Vortex the stock solution briefly.
-
Add the desired volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the buffer, add the required volume of the DMSO stock solution dropwise to the center of the vortex. This rapid mixing can help prevent immediate precipitation.
-
If the final solution remains clear, it is ready for use. If precipitation occurs, refer to the troubleshooting guide.
-
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process for solubilizing this compound.
References
Technical Support Center: Optimizing LC-MS/MS for DP-1 Hydrochloride Detection
Welcome to the technical support center for the sensitive detection of DP-1 hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving optimal analytical performance.
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.[1] - Column overload: Injecting too much sample can saturate the column.[2] - Secondary interactions: The analyte may have secondary interactions with the stationary phase. | - Adjust mobile phase pH: For a basic compound like this compound, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring consistent protonation.[1] - Reduce injection volume or sample concentration. - Use a column with a different stationary phase or consider mobile phase additives to minimize secondary interactions. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization parameters: Incorrect settings for capillary voltage, gas flow, and temperature can lead to inefficient ionization.[3] - Ion suppression from matrix components: Co-eluting matrix components can suppress the ionization of the analyte.[2][4] - Inefficient fragmentation: Collision energy may not be optimized for the specific precursor/product ion transition.[5] | - Optimize ion source parameters: Perform a systematic optimization of the capillary voltage, nebulizer gas, drying gas flow, and temperature.[3][6] - Improve sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7] - Optimize collision energy: Infuse a standard solution of this compound and perform a collision energy ramp to determine the optimal value for the desired fragmentation.[5] |
| Retention Time Shifts | - Inconsistent mobile phase preparation: Small variations in mobile phase composition can lead to shifts in retention time.[2] - Column degradation: Over time, the stationary phase of the column can degrade. - Fluctuations in column temperature. [2] | - Ensure accurate and consistent mobile phase preparation: Use a precise protocol for preparing all mobile phases. - Use a guard column to protect the analytical column and replace the column if degradation is suspected.[8] - Use a column oven to maintain a stable temperature.[6] |
| High Background Noise | - Contaminated mobile phase or solvents: Impurities in the solvents can contribute to high background noise.[2][9] - Contaminated LC system: Residual compounds from previous analyses can leach into the system.[2] - Bleed from the analytical column. | - Use high-purity, MS-grade solvents and fresh mobile phases. [8][9] - Thoroughly flush the LC system with a strong solvent.[8] - Condition the column properly before analysis. |
| Carryover | - Adsorption of the analyte to system components: this compound may adsorb to the injector, tubing, or column. - Insufficient needle wash: The autosampler needle may not be adequately cleaned between injections. | - Incorporate a strong solvent wash in the autosampler cleaning procedure. - Use a suitable needle wash solvent that can effectively remove the analyte. - If carryover persists, consider passivation of the LC system. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for this compound?
A1: For a small molecule hydrochloride salt like DP-1, Electrospray Ionization (ESI) is generally the most suitable technique, typically in positive ion mode.[10] This is because the molecule is likely to be polar and readily protonated.
Q2: How do I select the precursor and product ions for Multiple Reaction Monitoring (MRM)?
A2: First, infuse a standard solution of this compound into the mass spectrometer to obtain the full scan mass spectrum and identify the protonated molecule [M+H]⁺, which will serve as the precursor ion. Then, perform a product ion scan by fragmenting the precursor ion to identify the most stable and abundant fragment ions. The most intense and specific fragment should be chosen as the primary product ion for quantification.[5] It is recommended to select at least one other product ion for confirmation.
Q3: What type of HPLC column is recommended for this compound analysis?
A3: Given that this compound is likely a polar compound, a reversed-phase C18 column is a good starting point.[11] However, for highly polar compounds that show poor retention on traditional C18 columns, alternative stationary phases such as polar-endcapped C18, or Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be effective.[1][11][12]
Q4: What are the key parameters to optimize in the LC method?
A4: The critical LC parameters to optimize for sensitive detection include:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer.[5]
-
Mobile Phase pH: As mentioned, a slightly acidic pH can improve peak shape for basic compounds.[1]
-
Column Temperature: A stable and optimized temperature can improve peak resolution and reproducibility.[6]
-
Flow Rate: The flow rate affects retention time and peak width.[6]
-
Gradient Elution: A gradient elution can be beneficial for separating the analyte from matrix interferences and improving peak shape.[1]
Q5: How can I minimize matrix effects?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS.[4] To minimize them:
-
Effective Sample Preparation: Use techniques like SPE or LLE to clean up the sample.[7]
-
Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it will co-elute and experience similar matrix effects as the analyte, allowing for accurate quantification.[4]
Experimental Protocols
LC-MS/MS System Suitability Test
Objective: To ensure the LC-MS/MS system is performing adequately before running samples.
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase composition.
-
Inject the standard solution five or six times.
-
Evaluate the following parameters:
-
Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas should be less than 15%.
-
Retention Time Reproducibility: The RSD of the retention times should be less than 2%.
-
Peak Shape: The peak asymmetry factor should be between 0.8 and 1.5.
-
Signal-to-Noise Ratio (S/N): The S/N should be greater than 10.
-
Optimization of MS/MS Parameters
Objective: To determine the optimal mass spectrometry parameters for the detection of this compound.
Procedure:
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ESI mode to identify the [M+H]⁺ ion.
-
Set the mass spectrometer to product ion scan mode, selecting the [M+H]⁺ ion as the precursor.
-
Vary the collision energy to find the value that produces the most intense and stable product ions.
-
Select the most abundant and specific product ion for the primary MRM transition.
-
Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the selected MRM transition.
Representative Optimized MS/MS Parameters (Example)
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Precursor Ion (Q1) | m/z of [M+H]⁺ |
| Product Ion (Q3) | m/z of most abundant fragment |
| Collision Energy | Optimized Value (e.g., 25 eV) |
LC Method Development
Objective: To develop a robust and sensitive LC method for the separation of this compound.
Procedure:
-
Column Selection: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Initial Gradient:
-
Start with a shallow gradient (e.g., 5-95% B over 5 minutes).
-
Inject a standard solution of this compound and observe the retention time and peak shape.
-
-
Gradient Optimization:
-
Adjust the gradient slope and duration to achieve a suitable retention time (typically 2-5 minutes) and good peak shape.
-
Ensure separation from any potential impurities or matrix components.
-
-
Flow Rate and Temperature:
-
Optimize the flow rate (e.g., 0.3-0.5 mL/min) and column temperature (e.g., 40 °C) to improve peak resolution and reduce run time.
-
Representative Optimized LC Parameters (Example)
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 0.5 min, 5-95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 0.4 min |
Visualizations
Caption: General workflow for LC-MS/MS analysis.
Caption: Logic flow for LC-MS/MS method development.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uab.edu [uab.edu]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. rsc.org [rsc.org]
- 11. hplc.eu [hplc.eu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting In Vitro Experiments with DP1 Receptor Modulators
This guide is designed for researchers, scientists, and drug development professionals working with compounds targeting the Prostaglandin D2 Receptor 1 (DP1). While the term "DP-1 hydrochloride" is associated with a specific fragment of the HSP90 inhibitor Ganetespib[1], this troubleshooting resource focuses on challenges encountered with agonists and antagonists of the DP1 receptor, a frequent subject of in vitro investigation in immunology and inflammation research.
Frequently Asked Questions (FAQs)
Q1: My DP1 receptor agonist/antagonist is difficult to dissolve. What is the recommended procedure?
A: Solubility can be a significant hurdle. Hydrochloride salts of compounds are generally more soluble in aqueous solutions than their free base counterparts. However, for initial stock solutions, organic solvents are often required.
-
Primary Recommendation: Start by dissolving the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a concentrated stock solution.[2] For instance, a stock of 10 mM in DMSO is common.
-
Working Solutions: Further dilute the stock solution into your aqueous cell culture media or buffer immediately before the experiment. Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity.[2]
-
Sonication: If you observe precipitation after dissolving, gentle warming or sonication can aid in dissolution.[1][3]
-
pH Considerations: The solubility of amine-containing compounds can be pH-dependent. Maintaining a pH well below the compound's pKa will keep it in its more soluble protonated form.[4]
Q2: I am observing inconsistent or no response in my cell-based assays. What are the potential causes?
A: This is a common issue that can stem from multiple factors related to the compound, the cells, or the assay itself.
-
Compound Inactivity: Verify the purity and integrity of your compound. Improper storage (e.g., at room temperature instead of -20°C or -80°C) can lead to degradation.[3] Prepare fresh dilutions for each experiment from a frozen stock.
-
Low/No Receptor Expression: The target cells must express the DP1 receptor. Expression levels can vary significantly between cell types and can decrease with high passage numbers. Confirm DP1 expression using methods like RT-qPCR, Western Blot, or flow cytometry.[5]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. The primary signaling pathway for the DP1 receptor involves the Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[5][6] A cAMP accumulation assay is a direct and sensitive method to measure receptor activation.
-
Incorrect Timing: The kinetics of the cellular response can vary. Perform a time-course experiment to determine the optimal incubation time for your specific endpoint, whether it's cAMP production (minutes) or changes in gene expression (hours).
Q3: My results suggest off-target effects. How can I confirm this?
A: Prostanoid receptors are a large family with some structural similarities, making cross-reactivity a possibility.
-
Receptor Selectivity: The endogenous ligand for the DP1 receptor is Prostaglandin D2 (PGD2), which can also bind to the DP2 (CRTH2) receptor, often with opposing effects.[7] Your compound may also interact with other prostanoid receptors (e.g., EP2, EP4).[5]
-
Use of Antagonists: To confirm that the observed effect is mediated by the DP1 receptor, pre-treat your cells with a known selective DP1 antagonist. If the antagonist blocks the response, it provides strong evidence for on-target activity.
-
Control Cell Lines: Use a cell line that is known to lack the DP1 receptor as a negative control. If you still observe a response in these cells, it is likely an off-target effect.
Data and Protocols
Quantitative Data Summary
Table 1: Solubility of a Generic Hydrochloride Compound for In Vitro Use
| Solvent | Solubility | Notes |
| DMSO | ≥ 30 mg/mL | Recommended for creating high-concentration stock solutions.[2] |
| Ethanol | ~1-5 mg/mL | Use with caution; can be more toxic to cells than DMSO.[2][8] |
| PBS (pH 7.2) | ~5 mg/mL | Solubility in aqueous buffers can be limited. Prepare fresh.[2] |
Note: These are approximate values. Always refer to the manufacturer's product data sheet for specific solubility information.
Table 2: Examples of Cell Types Expressing the DP1 Receptor
| Cell Type | Primary Function in DP1 Signaling Context | References |
| Eosinophils, Mast Cells, Basophils | Key mediators of allergic and inflammatory responses. | [6][9] |
| Th2 Lymphocytes | Drive allergic inflammation. | [6] |
| Airway Epithelial Cells | Contribute to airway inflammatory responses. | [6] |
| Dendritic Cells | Modulate immune response development. | [6] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Calculate the volume of DMSO required to dissolve your compound to a final concentration of 10 mM.
-
Add the DMSO directly to the vial containing the powdered compound.
-
Vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as recommended by the manufacturer. Stock solutions in DMSO are typically stable for several months at -80°C.[3]
-
-
Working Solution:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Dilute the stock solution serially in pre-warmed, serum-free cell culture medium to achieve the desired final concentrations.
-
Vortex gently between dilutions.
-
Use the working solutions immediately. Do not store diluted aqueous solutions.
-
Protocol 2: cAMP Accumulation Assay
This protocol provides a general framework for measuring DP1 receptor activation.
-
Cell Seeding: Seed cells expressing the DP1 receptor into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Phosphodiesterase (PDE) Inhibition: To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a broad-spectrum PDE inhibitor (e.g., 0.5 mM IBMX) for 30-60 minutes.
-
Compound Stimulation: Add your DP1 receptor agonist at various concentrations to the wells. Include a positive control (e.g., the selective DP1 agonist BW245c) and a vehicle control (medium with the same final DMSO concentration).[10]
-
Incubation: Incubate for 15-30 minutes at 37°C. This is typically sufficient for maximal cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
Detection: Measure the intracellular cAMP concentration using a competitive immunoassay format (e.g., HTRF, ELISA, or fluorescence polarization) according to the kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Signaling and Experimental Workflows
Caption: DP1 receptor signaling cascade.
Caption: Experimental workflow for a cAMP assay.
Caption: Troubleshooting flowchart for lack of cellular response.
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
Ganetespib Technical Support Center: Preventing Degradation to DP-1 Hydrochloride
Welcome to the technical support center for Ganetespib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of Ganetespib to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is DP-1 hydrochloride and how is it related to Ganetespib?
DP-1 is a known degradation product of Ganetespib.[1] Ganetespib possesses a triazolone core structure which can be susceptible to hydrolysis under certain conditions, leading to the formation of DP-1. The hydrochloride salt form suggests that the degradation product is basic in nature. Understanding the stability of Ganetespib is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the recommended storage conditions for Ganetespib powder?
For long-term storage, Ganetespib powder should be stored at -20°C. Under these conditions, it is reported to be stable for up to three years.
Q3: What are the recommended storage conditions for Ganetespib in a solvent?
Stock solutions of Ganetespib, typically prepared in dimethyl sulfoxide (B87167) (DMSO), have different stability profiles depending on the temperature:
-
-80°C: Stable for up to one year.
-
-20°C: Stable for one to six months.
To minimize degradation, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best practice to use freshly prepared solutions.
Q4: What factors can contribute to the degradation of Ganetespib?
While specific studies detailing the degradation pathway to DP-1 are not extensively published, based on the chemical structure of Ganetespib which contains a triazolone moiety, the following factors are likely to promote its degradation:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the triazolone ring.
-
Moisture: The presence of water can facilitate hydrolysis. It is important to use anhydrous solvents and protect the compound from humidity.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Although not explicitly stated in the reviewed literature, photostability should be considered, and protection from light is a good laboratory practice for most complex organic molecules.
Troubleshooting Guide: Ganetespib Degradation
This guide will help you identify and resolve potential issues related to Ganetespib degradation in your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected potency of Ganetespib in assays. | Degradation of Ganetespib to the less active or inactive DP-1. | 1. Verify Storage Conditions: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures. 2. Prepare Fresh Solutions: For sensitive experiments, prepare fresh dilutions from a recently prepared stock solution. 3. pH of Assay Buffer: Check the pH of your experimental buffers. If possible, maintain a neutral pH to minimize hydrolysis. 4. Solvent Quality: Use high-purity, anhydrous solvents to prepare stock solutions. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products, including DP-1. | 1. Run a Stability Check: Analyze your Ganetespib stock solution using a stability-indicating analytical method (see Experimental Protocols section) to quantify the parent compound and any degradants. 2. Review Solution Preparation: Ensure that solutions are not exposed to harsh conditions (e.g., strong acids/bases, high temperatures) during preparation. |
| Precipitation observed in stock or working solutions. | Poor solubility or degradation leading to less soluble products. | 1. Ensure Complete Dissolution: When preparing stock solutions in DMSO, gentle warming (to 37°C) and sonication can aid dissolution. 2. Solvent Compatibility: When diluting into aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the buffer to maintain solubility. Prepare dilutions just prior to use. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for Ganetespib to minimize degradation.
| Form | Storage Temperature | Reported Stability |
| Solid (Powder) | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -80°C | Up to 1 year |
| Stock Solution (in DMSO) | -20°C | 1 to 6 months |
Experimental Protocols
Protocol 1: Stability-Indicating Analysis of Ganetespib by UPLC-MS/MS
This protocol outlines a general method for assessing the stability of Ganetespib and detecting the formation of DP-1.
1. Objective: To quantify the amount of Ganetespib and its degradation product, DP-1, in a sample.
2. Materials:
-
Ganetespib sample
-
Reference standards for Ganetespib and DP-1 (if available)
-
Acetonitrile (UPLC/MS grade)
-
Formic acid (LC/MS grade)
-
Ultrapure water
-
UPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Analytical column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
4. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM):
-
Ganetespib: Precursor ion (m/z) → Product ion (m/z) (To be determined based on the exact mass of Ganetespib)
-
DP-1: Precursor ion (m/z) → Product ion (m/z) (To be determined based on the predicted structure of DP-1)
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
5. Sample Preparation:
-
Dissolve Ganetespib in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the stock solution with the initial mobile phase composition to the desired concentration for analysis.
6. Data Analysis:
-
Integrate the peak areas for Ganetespib and DP-1.
-
Calculate the percentage of Ganetespib remaining and the percentage of DP-1 formed relative to the initial concentration of Ganetespib.
Visualizations
Caption: Proposed degradation pathway of Ganetespib to DP-1 via hydrolysis.
Caption: Workflow for assessing the stability of Ganetespib.
References
Technical Support Center: Optimizing the Synthesis of DP-1 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of DP-1 hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound?
The yield of this compound is primarily influenced by reaction conditions such as the choice of base and solvent, reaction temperature, and the purity of starting materials.[1][2] Optimizing these parameters is crucial for maximizing product output.
Q2: I am observing a significant amount of impurity X in my final product. What are the likely causes?
The formation of impurity X is often attributed to side reactions, which can be promoted by elevated temperatures or an incorrect choice of base.[3] Consider lowering the reaction temperature or screening alternative bases to minimize the formation of this byproduct. Additionally, ensuring the inertness of the reaction atmosphere can prevent degradation of sensitive intermediates.
Q3: My reaction appears to stall before reaching completion. What troubleshooting steps can I take?
Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reagent concentration, or the presence of inhibitors.[4] Verify the quality and quantity of your catalyst and reagents. A modest increase in reaction temperature or the addition of a co-solvent to improve solubility may also drive the reaction to completion.[2]
Q4: How can I improve the diastereoselectivity of the reaction?
Improving diastereoselectivity can be achieved by modifying the reaction conditions to favor the formation of the desired diastereomer. This can involve the use of specific additives, such as lithium bromide (LiBr), or employing cyclic lithium amide bases.[3] Temperature can also play a critical role in controlling stereoselectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of Crude DP-1
Low yields of the crude product before hydrochloride formation can stem from several sources. The following workflow can help diagnose and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low crude yield.
Issue 2: Poor Quality of this compound Salt
The formation of a high-purity, crystalline hydrochloride salt is dependent on the workup and crystallization conditions.
| Problem | Potential Cause | Recommended Solution |
| Oily Product | Incomplete removal of solvent or presence of impurities. | Ensure the free base is fully dry before adding HCl. Consider an additional purification step for the free base. |
| Discolored Product | Thermal degradation during solvent removal or presence of chromophoric impurities. | Use lower temperatures for solvent evaporation. Consider treatment with activated carbon prior to crystallization.[5] |
| Low Yield of Salt | Sub-optimal crystallization solvent or incorrect pH. | Screen different anti-solvents to induce precipitation. Ensure the pH is adjusted correctly to fully protonate the amine. |
Experimental Protocols
Hypothetical Synthesis of DP-1 Free Base
The synthesis of the DP-1 free base is a critical step prior to hydrochloride formation. The following is a generalized protocol.
Reaction Pathway for DP-1 Synthesis
Caption: Hypothetical reaction pathway for DP-1 synthesis.
Procedure:
-
To a solution of Starting Material A (1.0 eq) in an appropriate solvent (e.g., THF, acetonitrile), add the selected base (e.g., NaOH, triethylamine) (1.2 eq).
-
Add a solution of Starting Material B (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude DP-1 free base.
Formation of this compound
-
Dissolve the crude DP-1 free base in a suitable solvent (e.g., isopropanol (B130326), ethyl acetate).
-
Slowly add a solution of hydrochloric acid (in a solvent like isopropanol or ether) dropwise with stirring.
-
Continue stirring until precipitation is complete.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.[6]
Data on Reaction Optimization
The following tables provide examples of how different reaction parameters can affect the yield and purity of a hydrochloride synthesis, based on analogous reactions.[1][3]
Table 1: Effect of Base on Yield
| Base | Yield (%) | Purity (%) |
| NaOH | 85 | 95 |
| Na2CO3 | 60 | 92 |
| Triethylamine | 75 | 96 |
| DBU | 55 | 88 |
Table 2: Effect of Solvent on Yield
| Solvent | Yield (%) | Purity (%) |
| Acetonitrile | 88 | 97 |
| Tetrahydrofuran (THF) | 82 | 95 |
| Dichloromethane (DCM) | 75 | 94 |
| Toluene | 70 | 91 |
Table 3: Effect of Temperature on Yield and Impurity Formation
| Temperature (°C) | Yield (%) | Impurity X (%) |
| 40 | 70 | <1 |
| 60 | 85 | 2 |
| 80 | 82 | 5 |
| 100 | 78 | 10 |
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 3. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. mdpi.com [mdpi.com]
- 6. CN111892507A - Synthesis method of high-purity dopamine hydrochloride - Google Patents [patents.google.com]
Addressing matrix effects in the quantification of DP-1 hydrochloride in plasma
Technical Support Center: Quantification of DP-1 Hydrochloride in Plasma
Welcome to the technical support center for the bioanalysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects during the quantification of this compound in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" and why is it a concern for quantifying this compound in plasma?
A: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of plasma, these components can include phospholipids (B1166683), salts, proteins, and metabolites.[1] This effect is a major concern because it can lead to signal suppression (a decrease in the analyte signal) or enhancement (an increase in the signal), both of which compromise the accuracy, precision, and reproducibility of the quantitative results for this compound.[2][3]
Q2: What are the primary causes of matrix effects in plasma samples?
A: The primary causes are endogenous and exogenous substances that co-extract with this compound and co-elute during chromatographic separation. Phospholipids are a notorious cause of ion suppression in plasma samples. Other contributors include residual proteins, salts from buffers, and anticoagulants used during sample collection.[1] These interfering substances can compete with this compound for ionization in the mass spectrometer source, altering the charge state of the analyte or the efficiency of droplet formation and desolvation.[4][5]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?
A: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (this compound) in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the best tool for compensating for matrix effects.[6][7] Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement.[8][9] By calculating the peak area ratio of the analyte to the SIL-IS, variations caused by matrix effects and sample preparation inconsistencies can be effectively normalized, leading to more accurate and precise quantification.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I'm observing low and inconsistent signal intensity for this compound in plasma samples compared to my standards in neat solution.
This is a classic sign of ion suppression. The workflow below will guide you through diagnosing and mitigating this issue.
Step 1: Quantitatively Assess the Matrix Effect
The first step is to confirm and quantify the extent of the matrix effect using the post-extraction addition method.[4][10][11]
-
Experimental Protocol: Post-Extraction Addition
-
Prepare Set A: Spike this compound at a known concentration (e.g., low, mid, and high QC levels) into a neat solvent (typically the mobile phase).
-
Prepare Set B: Extract blank plasma from at least six different sources. After the final extraction step, spike the resulting blank extract with this compound at the same concentrations as in Set A.[12][13]
-
Analysis: Analyze both sets of samples via LC-MS/MS and record the mean peak area for each concentration level.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
-
-
Data Presentation: Matrix Factor Calculation for this compound
| QC Level | Mean Peak Area (Set A: Neat Solution) | Mean Peak Area (Set B: Post-Extraction Spike) | Matrix Factor (MF) | % Ion Suppression |
| Low (5 ng/mL) | 85,000 | 48,450 | 0.57 | 43% |
| Mid (100 ng/mL) | 1,650,000 | 957,000 | 0.58 | 42% |
| High (400 ng/mL) | 6,400,000 | 3,776,000 | 0.59 | 41% |
Step 2: Implement Mitigation Strategies
Based on the data, there is a significant (~42%) and consistent ion suppression. The following strategies can be employed to mitigate this effect.
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[14][15][16]
-
Protein Precipitation (PPT): Simple, but often results in "dirtier" extracts and significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte, effectively removing phospholipids and other interferences.[17]
-
-
Optimize Chromatography: Modify the LC method to chromatographically separate this compound from the co-eluting matrix components.[17]
-
Adjust the gradient profile to increase resolution.
-
Try a different column chemistry (e.g., HILIC if using reverse phase).
-
Use a divert valve to send the early-eluting, unretained components (like salts) to waste instead of the MS source.[18]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[6][7][8] The SIL-IS for this compound (e.g., DP-1-d4) will experience the same ion suppression, and the analyte/IS peak area ratio will remain constant, ensuring accurate quantification.
Issue 2: My results show high variability between different lots of plasma.
This indicates that the matrix effect is not consistent across different sources. This is a critical issue that compromises method robustness.
Step 1: Evaluate the IS-Normalized Matrix Factor
Using a SIL-IS is crucial here. The IS-normalized matrix factor demonstrates if the internal standard is effectively compensating for the variability.
-
Experimental Protocol: IS-Normalized Matrix Factor
-
Follow the protocol for the Post-Extraction Addition experiment described previously, but analyze for both this compound and its SIL-IS.
-
Calculate the Matrix Factor (MF) for both the analyte and the SIL-IS for each plasma lot.
-
Calculate the IS-Normalized Matrix Factor for each lot using the formula:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
-
Calculate the Coefficient of Variation (%CV) for the IS-Normalized MF across all lots. According to regulatory guidance, this should be ≤15%.
-
-
Data Presentation: Inter-Lot Matrix Effect Evaluation
| Plasma Lot | Analyte MF | SIL-IS MF | IS-Normalized MF |
| Lot 1 | 0.65 | 0.63 | 1.03 |
| Lot 2 | 0.48 | 0.49 | 0.98 |
| Lot 3 | 0.71 | 0.69 | 1.03 |
| Lot 4 | 0.55 | 0.53 | 1.04 |
| Lot 5 | 0.62 | 0.60 | 1.03 |
| Lot 6 | 0.51 | 0.52 | 0.98 |
| Mean | 1.02 | ||
| %CV | 2.6% |
In this example, while the absolute matrix effect (Analyte MF) varies significantly between lots (from 49% to 29% suppression), the SIL-IS tracks this variability almost perfectly. The resulting IS-Normalized MF is consistent and has a very low %CV (2.6%), which is well within the acceptable limit of 15%. This demonstrates that using a stable isotope-labeled internal standard provides a robust and reliable method for quantifying this compound, even in the presence of variable matrix effects. If the %CV were >15%, it would indicate the SIL-IS is not adequately compensating, and further optimization of sample cleanup and chromatography would be required.
References
- 1. tandfonline.com [tandfonline.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. longdom.org [longdom.org]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell Permeability Assays for DP-1 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell permeability assays for the novel compound DP-1 hydrochloride. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it crucial for a drug candidate like this compound?
A1: Cell permeability describes the ability of a compound to cross cell membranes to reach its intracellular target.[1] This is a critical property for drug efficacy, as poor permeability can lead to low bioavailability and reduced therapeutic effect.[1][2] For a drug with an intracellular target, its ability to penetrate the cell membrane is paramount for its function.[2]
Q2: Which in vitro models are recommended for assessing the permeability of this compound?
A2: A tiered approach is recommended. Start with a simple, high-throughput model to assess passive diffusion, followed by more complex cell-based models to investigate active transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that is useful for predicting passive diffusion across an artificial lipid membrane.[1][3][4] It is a cost-effective initial screen to understand the baseline passive permeability of this compound.[3][5]
-
Caco-2 Cell Permeability Assay: This is considered the gold standard for predicting human oral drug absorption.[1] Caco-2 cells are human colorectal adenocarcinoma cells that form a monolayer mimicking the intestinal epithelium, complete with tight junctions and active transporters.[1][6][7] This model is essential for evaluating both passive and active transport of this compound.
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: This is another valuable cell-based model.[1] MDCK cells, often transfected to overexpress specific transporters like P-glycoprotein (MDCK-MDR1), are particularly useful for identifying if this compound is a substrate for efflux transporters.[1][8]
Q3: DP-1 is a hydrochloride salt. How might this affect permeability assay results?
A3: Hydrochloride salts are often used to improve the solubility and stability of drug candidates. However, the ionized (charged) nature of the salt at physiological pH can reduce its ability to passively diffuse across the lipophilic cell membrane. It is important to carefully control the pH of the assay buffers, as pH can influence the ionization state of this compound and consequently its permeability.[9]
Q4: What are the key parameters measured in these assays?
A4: The primary outputs are the apparent permeability coefficient (Papp) and the efflux ratio (ER).
-
Apparent Permeability Coefficient (Papp): This value, typically in units of cm/s, quantifies the rate at which a compound crosses a membrane or cell monolayer.[1] It is used to classify compounds as having low or high permeability.
-
Efflux Ratio (ER): Calculated in bidirectional cell-based assays (e.g., Caco-2, MDCK), the ER is the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An ER greater than 2 is a strong indicator that the compound is a substrate of an active efflux transporter.[8][10][11]
Experimental Workflow & Signaling
To effectively plan your experiments, it's crucial to visualize the workflow and potential biological interactions.
Caption: Caco-2 permeability assay experimental workflow.
Caption: Potential transporters affecting DP-1 HCl permeability.
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing permeability assays with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during compound addition or sampling.3. "Edge effects" in the multi-well plate.[1]4. Inconsistent monolayer integrity. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique.2. Use calibrated pipettes and be meticulous with technique. Consider using automated liquid handlers for high-throughput screens.3. Avoid using the outer wells of the plate for test compounds; fill them with blank media instead.[1]4. Check TEER values for all wells before starting the experiment to ensure consistency. |
| Low Papp value for DP-1 HCl and the high permeability control (e.g., antipyrine) | 1. Poor integrity of the cell monolayer.2. Incorrect buffer pH affecting cell health or compound charge.3. This compound precipitated out of solution.4. Analytical method (e.g., LC-MS/MS) is not sensitive enough. | 1. Confirm monolayer confluence by measuring transepithelial electrical resistance (TEER). Low TEER values indicate a leaky monolayer.[1][10] Extend cell culture time if necessary.2. Verify the pH of all assay buffers. Ensure they are within the optimal range for the cells (typically pH 6.5 apical, 7.4 basolateral).[9]3. Check the solubility of DP-1 HCl in the assay buffer at the tested concentration. If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO or using Bovine Serum Albumin (BSA) in the buffer.[11]4. Optimize the analytical method to ensure a sufficient detection limit. |
| High Papp value for the low permeability control (e.g., Lucifer Yellow, mannitol) | 1. Leaky cell monolayer with compromised tight junctions.2. In PAMPA, the artificial membrane may have holes or gaps. | 1. Discard the results from that plate. Review cell culture and seeding protocols. Ensure cells are not overgrown, as this can also compromise the monolayer.2. Ensure the artificial membrane is properly coated with the lipid solution. |
| Low compound recovery (<80%) | 1. Poor aqueous solubility of DP-1 HCl.2. Non-specific binding of the compound to the plastic assay plates.3. Compound accumulation within the cell monolayer.4. Metabolism of the compound by Caco-2 cells. | 1. Re-evaluate the compound's solubility in the assay buffer. Lower the concentration if necessary.2. Include Bovine Serum Albumin (BSA) in the receiver buffer to reduce non-specific binding.[11] Use low-binding plates if the problem persists.3. After the experiment, lyse the cells and quantify the amount of compound retained to confirm accumulation.4. Analyze samples for the presence of metabolites. |
| High Efflux Ratio (ER > 2) | 1. This compound is a substrate for an efflux transporter (e.g., P-gp, BCRP) expressed in the cells.[10] | 1. This is a key finding, not necessarily a problem. To confirm, run the bidirectional assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp).[10] A significant reduction in the ER in the presence of the inhibitor confirms transporter involvement. |
Data Presentation: Interpreting Permeability Results for DP-1 HCl
The following tables present hypothetical data to illustrate how results can be structured and interpreted.
Table 1: PAMPA Results for DP-1 HCl
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Class |
| Propranolol (High Perm Control) | 15.2 ± 1.1 | High |
| Atenolol (Low Perm Control) | 0.8 ± 0.2 | Low |
| DP-1 HCl | 2.5 ± 0.5 | Moderate |
Interpretation: The PAMPA result suggests DP-1 HCl has moderate passive permeability.
Table 2: Caco-2 Bidirectional Permeability of DP-1 HCl
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | % Recovery |
| Apical to Basolateral (A→B) | 1.8 ± 0.3 | 4.2 | 85 ± 5% |
| Basolateral to Apical (B→A) | 7.6 ± 0.9 |
Interpretation: The A→B Papp is lower than the PAMPA result, and the high efflux ratio (ER > 2) strongly suggests that DP-1 HCl is actively effluxed by transporters in the Caco-2 monolayer.
Table 3: Effect of P-gp Inhibitor on DP-1 HCl Permeability
| Condition | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Control | A→B | 1.8 ± 0.3 | 4.2 |
| B→A | 7.6 ± 0.9 | ||
| + Verapamil (P-gp Inhibitor) | A→B | 5.9 ± 0.7 | 1.1 |
| B→A | 6.5 ± 0.8 |
Interpretation: The addition of Verapamil significantly increased the A→B permeability and reduced the efflux ratio to ~1. This confirms that DP-1 HCl is a substrate of the P-glycoprotein (P-gp) efflux pump.
Caption: Logical troubleshooting flow for permeability data.
Detailed Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This protocol outlines the key steps for performing a bidirectional permeability assay with this compound.
1. Cell Culture and Seeding
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed Caco-2 cells at a density of approximately 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 24-well plates, 0.4 µm pore size).
-
Culture the cells for 21-25 days, changing the media every 2-3 days, to allow for spontaneous differentiation and formation of a polarized monolayer with tight junctions.
2. Assay Preparation
-
Prepare transport buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. Adjust pH to 6.5 for the apical (donor) side and 7.4 for the basolateral (receiver) side.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the final dosing solution by diluting the stock solution in the appropriate transport buffer to the desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to avoid cytotoxicity.
-
Prepare solutions for high permeability (e.g., antipyrine) and low permeability/monolayer integrity (e.g., Lucifer Yellow) controls.
3. Permeability Assay
-
On the day of the experiment, measure the Transepithelial Electrical Resistance (TEER) of each cell monolayer to confirm integrity. TEER values should be >250 Ω·cm².[10]
-
Carefully wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
For Apical to Basolateral (A→B) transport:
-
Add the DP-1 HCl dosing solution to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
-
For Basolateral to Apical (B→A) transport:
-
Add the DP-1 HCl dosing solution to the basolateral (bottom) chamber.
-
Add fresh transport buffer to the apical (top) chamber.
-
-
Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the donor and receiver compartments for analysis.
4. Sample Analysis and Data Calculation
-
Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the Papp value using the following equation:
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
Calculate percent recovery to check for issues like binding or metabolism:
-
% Recovery = ((Final amount in Receiver + Final amount in Donor) / Initial amount in Donor) * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for DP-1 Hydrochloride According to ICH Guidelines
This guide provides a comprehensive comparison of two common analytical methods for the quantification of DP-1 hydrochloride in a pharmaceutical formulation: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a UV-Vis Spectrophotometric method. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and suitability for their intended purpose.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4] It is a critical component of the drug development process, ensuring the quality and safety of pharmaceutical products.[5] The ICH has established harmonized guidelines that outline the validation characteristics required for various analytical procedures.[6][7] These characteristics include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection and quantitation.[1][8]
This guide will compare a highly specific, stability-indicating HPLC method against a simpler, more rapid UV-Vis spectrophotometric method for the analysis of this compound.
Comparative Validation Data
The following tables summarize the hypothetical validation data for the HPLC and UV-Vis spectrophotometric methods for the quantification of this compound.
Table 1: Summary of Validation Parameters for HPLC and UV-Vis Methods
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method | ICH Acceptance Criteria (Typical for Assay) |
| Specificity | Method is stability-indicating; able to resolve DP-1 from degradation products and placebo components. | Subject to interference from excipients and degradation products that absorb at the analytical wavelength. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9998 | 0.9991 | r² ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 5 - 50 | 80% to 120% of the test concentration.[5] |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.1% - 102.5% | 98.0% to 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.45% | 0.85% | RSD ≤ 1.0% |
| - Intermediate Precision | 0.68% | 1.20% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.5 | 1.5 | - |
| LOQ (µg/mL) | 1.5 | 4.5 | - |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and column temperature. | Sensitive to changes in pH and solvent composition. | The reliability of an analysis with respect to deliberate variations in method parameters.[4] |
Experimental Protocols
This method is designed to be stability-indicating for the assay of this compound in tablets.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.05M phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 10 to 150 µg/mL.
-
Sample Preparation: Ten tablets are weighed and finely powdered. A portion of the powder equivalent to 10 mg of this compound is accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of mobile phase is added, and the flask is sonicated for 15 minutes. The solution is then diluted to volume with the mobile phase and mixed well. A portion of this solution is filtered through a 0.45 µm syringe filter before injection.
This method provides a simpler and faster, though less specific, means of quantifying this compound.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 N Hydrochloric Acid.
-
Analytical Wavelength (λmax): 275 nm (hypothetical λmax for this compound).
-
Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in 0.1 N HCl. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 5 to 50 µg/mL.
-
Sample Preparation: Ten tablets are weighed and finely powdered. A portion of the powder equivalent to 10 mg of this compound is accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of 0.1 N HCl is added, and the flask is sonicated for 15 minutes. The solution is then diluted to volume with 0.1 N HCl and mixed well. The solution is filtered, and the filtrate is further diluted with 0.1 N HCl to obtain a theoretical concentration of 10 µg/mL.
-
Procedure: The absorbance of the sample and standard solutions is measured at 275 nm against a 0.1 N HCl blank.
Visualized Workflows and Relationships
The following diagrams illustrate the analytical method validation workflow and a decision-making process for method selection.
Caption: Workflow for analytical method validation as per ICH Q2(R2) guidelines.
Caption: Decision tree for selecting between HPLC and UV-Vis methods.
Conclusion
The choice between the HPLC and UV-Vis spectrophotometric methods for the analysis of this compound depends on the specific requirements of the analysis.
-
The HPLC method is highly specific, accurate, and precise, and its stability-indicating nature makes it suitable for the analysis of stability samples and for the definitive quantification of this compound in the presence of potential impurities and degradation products. It is the recommended method for release testing and regulatory submissions.
-
The UV-Vis spectrophotometric method is simpler, faster, and more economical. However, its lack of specificity makes it susceptible to interference. It may be suitable for in-process controls or for formulations with minimal excipient interference, where speed is a higher priority than absolute specificity.
Ultimately, the validation data demonstrates that while both methods can be validated for their respective intended purposes, the HPLC method provides a higher degree of assurance of the quality and stability of the final drug product, in line with the stringent requirements of the ICH guidelines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. qbdgroup.com [qbdgroup.com]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. demarcheiso17025.com [demarcheiso17025.com]
Comparing the cytotoxic effects of DP-1 hydrochloride and Ganetespib
A Comparative Guide to the Cytotoxic Effects of Ganetespib and Romidepsin (B612169) (Depsipeptide)
For researchers and professionals in drug development, understanding the nuanced differences between cytotoxic agents is paramount for advancing cancer therapy. This guide provides a detailed comparison of two distinct anticancer compounds: Ganetespib, a potent inhibitor of Heat Shock Protein 90 (HSP90), and Romidepsin (trade name Istodax®, also known as FK228 or depsipeptide), a well-characterized histone deacetylase (HDAC) inhibitor. While the initial query referenced "DP-1 hydrochloride," extensive research suggests this may be a less common term or a potential misnomer for depsipeptide compounds like Romidepsin, which are sometimes investigated as hydrochloride salts. This comparison will proceed with Romidepsin as the representative depsipeptide.
Executive Summary
Ganetespib and Romidepsin exert their cytotoxic effects through fundamentally different mechanisms of action. Ganetespib targets the HSP90 molecular chaperone, leading to the destabilization and degradation of a multitude of oncogenic client proteins. This results in a broad-spectrum disruption of key cancer-promoting signaling pathways. In contrast, Romidepsin is a potent inhibitor of class I histone deacetylases, which alters chromatin structure and gene expression, leading to cell cycle arrest and apoptosis.[1][2][3] The choice between these agents in a research or clinical setting would depend on the specific cancer type, its underlying genetic and molecular drivers, and the desired therapeutic strategy.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Ganetespib and Romidepsin in various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
Table 1: IC50 Values of Ganetespib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1975 | Non-Small Cell Lung Cancer | Low nM range |
| A549 | Non-Small Cell Lung Cancer | ~500 |
| H2030 | Non-Small Cell Lung Cancer | ~100 |
| H727 | Non-Small Cell Lung Cancer | Low nM range |
| H441 | Non-Small Cell Lung Cancer | Low nM range |
| PCAP-1 | Prostate Cancer | ≤23 |
| PCAP-5 | Prostate Cancer | ≤23 |
| DU145 | Prostate Cancer | 12 |
| PC3 | Prostate Cancer | 77 |
| LNCaP | Prostate Cancer | 8 |
| VCaP | Prostate Cancer | 7 |
| 22Rv1 | Prostate Cancer | 20 |
| SW780 | Bladder Cancer | Low nM range |
| RT4 | Bladder Cancer | Low nM range |
| HEL92.1.7 | Leukemia | Low nM range |
| SET-2 | Leukemia | Low nM range |
Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time.[4][5][6]
Table 2: IC50 Values of Romidepsin (FK228) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PEER | T-cell Lymphoma | 10.8 |
| SUPT1 | T-cell Lymphoma | 7.9 |
| OCI-AML3 | Acute Myeloid Leukemia | ~1-2 (72h) |
| SKM-1 | Myelodysplastic Syndrome | ~1-2 (72h) |
| MDS-L | Myelodysplastic Syndrome | ~1-2 (72h) |
| U-937 | Histiocytic Lymphoma | 5.92 |
| K562 | Chronic Myelogenous Leukemia | 8.36 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 6.95 |
| Ishikawa | Endometrial Cancer | Dose-dependent inhibition at 8nM |
| HEC-1-A | Endometrial Cancer | Dose-dependent inhibition at 8nM |
| Neuroblastoma (various) | Neuroblastoma | 1-6.5 ng/mL (~1.85-12 nM) |
| Ovarian Cancer (various) | Ovarian Cancer | 1-10 |
Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time.[1][7][8][9][10][11]
Mechanisms of Action and Signaling Pathways
Ganetespib: HSP90 Inhibition
Ganetespib is a small molecule inhibitor that binds to the ATP-binding pocket in the N-terminus of HSP90.[3] This competitive inhibition prevents the chaperone from functioning correctly, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of numerous HSP90 "client" proteins. Many of these client proteins are critical components of oncogenic signaling pathways that drive cell proliferation, survival, and angiogenesis.
Key signaling pathways disrupted by Ganetespib include:
-
PI3K/Akt/mTOR Pathway: Degradation of Akt leads to the inhibition of this central survival pathway.[3][12]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Destabilization of RAF kinases blocks downstream signaling, inhibiting cell proliferation.[3]
-
JAK/STAT Pathway: Ganetespib leads to the degradation of JAK kinases, thereby inhibiting STAT signaling, which is crucial for the survival of many hematological and solid tumors.[12][13]
-
Receptor Tyrosine Kinases (RTKs): Client proteins such as EGFR, HER2, MET, and ALK are degraded, shutting down their respective downstream signaling cascades.[3][14]
Caption: Ganetespib inhibits HSP90, leading to the degradation of client proteins and blocking multiple oncogenic signaling pathways.
Romidepsin: Histone Deacetylase (HDAC) Inhibition
Romidepsin is a bicyclic depsipeptide that acts as a potent inhibitor of class I histone deacetylases (HDAC1 and HDAC2).[15][16] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Romidepsin causes hyperacetylation of histones, which results in a more open chromatin conformation, allowing for the transcription of previously silenced genes.
This altered gene expression profile can lead to:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21Waf1/Cip1.[1][7]
-
Apoptosis: Induction of pro-apoptotic genes and pathways.[10][17]
-
Inhibition of Survival Pathways: Romidepsin has also been shown to downregulate the PI3K/Akt/mTOR pathway and activate the SAPK/JNK stress signaling pathway.[1]
Caption: Romidepsin inhibits HDACs, leading to histone hyperacetylation, altered gene expression, and ultimately cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used to determine the IC50 values of compounds like Ganetespib and Romidepsin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[18][19][20]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Ganetespib or Romidepsin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
SRB (Sulforhodamine B) Assay
This colorimetric assay measures cell density based on the total protein content of fixed cells.[21][22][23][24]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow the plates to air dry.
-
Dye Solubilization: Solubilize the protein-bound SRB with a 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Caption: General experimental workflow for determining the cytotoxic effects of a compound using MTT or SRB assays.
Conclusion
Both Ganetespib and Romidepsin are potent cytotoxic agents with significant potential in cancer research and therapy. Their distinct mechanisms of action offer different strategic approaches to targeting cancer cells. Ganetespib's ability to simultaneously disrupt multiple oncogenic signaling pathways makes it an attractive candidate for cancers addicted to specific HSP90 client proteins. Romidepsin's epigenetic-modifying activity provides a means to reactivate tumor suppressor genes and induce apoptosis in various cancer types. The choice of agent and the interpretation of experimental data should be guided by a thorough understanding of their respective molecular targets and the specific context of the cancer being studied.
References
- 1. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitor, Romidepsin (FK228) inhibits endometrial cancer cell growth through augmentation of p53-p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Romidepsin (FK228) combined with cisplatin stimulates DNA damage-induced cell death in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. apexbt.com [apexbt.com]
- 12. Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling | PLOS One [journals.plos.org]
- 13. Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Romidepsin (FK228), a potent histone deacetylase inhibitor, induces apoptosis through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchhub.com [researchhub.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
A Comparative Analysis of HSP90 Inhibitor Metabolites: Unraveling the Activity of DP-1 Hydrochloride and Other Metabolic Products
For researchers, scientists, and drug development professionals, understanding the metabolic fate and activity of investigational drugs is paramount. This guide provides a head-to-head comparison of DP-1 hydrochloride, a degradation product of the HSP90 inhibitor ganetespib (B611964), with other metabolites derived from HSP90 inhibitors. Due to a notable lack of publicly available data on the specific biological activity of this compound and individual metabolites of other HSP90 inhibitors, this guide will focus on the parent compounds, their metabolic pathways, and the potential implications for drug efficacy and development.
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Consequently, HSP90 has emerged as a key target for cancer therapy. While the efficacy of parent HSP90 inhibitors is widely studied, the biological activity of their metabolites is often less characterized but equally important for understanding the overall pharmacological profile of a drug.
The Parent Compounds: Ganetespib and SNX-2112
This comparison focuses on the metabolites of two prominent HSP90 inhibitors: ganetespib and SNX-2112.
-
Ganetespib (STA-9090) is a potent, second-generation, non-geldanamycin HSP90 inhibitor. It has demonstrated significant anti-tumor activity in a variety of preclinical and clinical settings.[1][2][3][4][5][6][7] this compound is described as a degradation product and a fragment of ganetespib.[8]
-
SNX-2112 is another novel, synthetic HSP90 inhibitor.[9][10] Its metabolism has been shown to produce several metabolites.
Metabolism of HSP90 Inhibitors: A Brief Overview
The metabolism of HSP90 inhibitors can lead to the formation of various byproducts. For instance, the metabolism of SNX-2112 in rats has been shown to yield at least eight metabolites, including a reductive metabolite (M1), a structurally unknown metabolite (M2), and six mono-oxidative metabolites (M3-1 to M3-6).[11] The primary routes of clearance for SNX-2112 are through reduction and mono-oxidation pathways.[11]
Comparative Performance of Parent HSP90 Inhibitors
In the absence of direct data on the metabolites, a comparison of the parent compounds can provide valuable context. The following table summarizes the inhibitory activities of ganetespib and SNX-2112 from available literature.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / GI50 |
| Ganetespib | Cell Proliferation | Various Cancer Cell Lines | Low nanomolar range |
| SNX-2112 | Cell Proliferation | Various Cancer Cell Lines | 10 to 50 nmol/L[9] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of a drug's potency. Lower values indicate higher potency. The data for ganetespib is generally reported in the low nanomolar range across numerous studies, indicating high potency.[1][3][4][5]
Signaling Pathways and Experimental Workflows
To understand how HSP90 inhibitors and their metabolites might function, it is crucial to visualize the underlying biological pathways and experimental procedures.
HSP90 Chaperone Cycle and Inhibition
HSP90 inhibitors typically act by binding to the ATP-binding pocket in the N-terminal domain of HSP90, which disrupts the chaperone cycle and leads to the degradation of client proteins.
Caption: HSP90 chaperone cycle and its inhibition by competitive binding.
Experimental Workflow: Western Blot for Client Protein Degradation
A common method to assess the efficacy of HSP90 inhibitors is to measure the degradation of their client proteins via Western blotting.
Caption: Standard workflow for Western blot analysis of protein levels.
Detailed Experimental Protocols
While specific comparative data is lacking, the following are generalized protocols for key assays used to evaluate HSP90 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
HSP90 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the HSP90 inhibitor in complete culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[12]
Western Blotting for Client Protein Degradation
This technique is used to detect changes in the levels of specific HSP90 client proteins after inhibitor treatment.
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell lines
-
HSP90 inhibitor
-
Lysis buffer
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Her2, Raf-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of the HSP90 inhibitor for a set time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]
Conclusion
While a direct head-to-head comparison of the biological activity of this compound and other HSP90 inhibitor metabolites is currently hindered by a lack of available data, this guide provides a framework for understanding their potential roles. By examining the parent compounds, their metabolic pathways, and the standard assays used for their evaluation, researchers can better appreciate the complexities of HSP90 inhibitor pharmacology. Further studies are critically needed to isolate and characterize the biological activity of these metabolites to build a more complete picture of the efficacy and safety of this important class of anti-cancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical activity profile and therapeutic efficacy of the HSP90 inhibitor ganetespib in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activity of the Heat Shock Protein 90 Inhibitor Ganetespib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 9. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolite elucidation of the Hsp90 inhibitor SNX-2112 using ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for the Quantification of DP-1 Hydrochloride
In the development and quality control of pharmaceutical products, the accurate and precise measurement of the active pharmaceutical ingredient (API) is paramount. This guide provides a cross-validation of three common analytical techniques for the quantification of DP-1 hydrochloride, a model API. The comparison of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Potentiometric Titration is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. The information presented is based on established analytical practices and validation principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative performance parameters for the three analytical techniques in the measurement of this compound. This data facilitates a direct comparison of the methods' capabilities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Potentiometric Titration |
| Linearity (Range) | 1 - 200 µg/mL (r² > 0.999) | 5 - 50 µg/mL (r² > 0.998) | 10 - 100 mg |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.8% - 102.5% | 99.0% - 100.8% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Limit of Quantification (LOQ) | 1 µg/mL | 5 µg/mL | Not Applicable |
| Specificity | High (Separates API from impurities and degradants) | Moderate (Prone to interference from UV-absorbing excipients) | Low (Determines total chloride content) |
| Analysis Time per Sample | ~15 minutes | ~5 minutes | ~10 minutes |
| Primary Application | Assay and impurity determination in drug product and substance | Routine assay in drug substance and simple formulations | Assay of pure drug substance (chloride content) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific formulations or sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the accurate quantification of this compound in both bulk drug substance and finished pharmaceutical products.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase at a concentration of 1 mg/mL. This is further diluted to create a series of calibration standards ranging from 1 to 200 µg/mL.
-
Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Drug Product (Tablets): Weigh and finely powder no fewer than 20 tablets. Transfer a portion of the powder, equivalent to one tablet's average weight, into a volumetric flask. Add the mobile phase, sonicate to dissolve the API, and dilute to the final volume to achieve a concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solutions in triplicate and calculate the concentration of this compound based on the peak area response against the calibration curve.
UV-Vis Spectrophotometry
This technique offers a rapid method for the quantification of this compound, particularly suitable for pure substance and simple formulations where excipients do not interfere.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound between 200-400 nm (assumed to be 254 nm for this example).
-
Standard Preparation: Prepare a stock solution of this compound reference standard in 0.1 M HCl at 100 µg/mL. Create a series of dilutions ranging from 5 to 50 µg/mL.
-
Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the sample in 0.1 M HCl to achieve a final concentration within the linear range (e.g., 25 µg/mL).
-
Drug Product (Tablets): Prepare the sample as described for HPLC, but use 0.1 M HCl as the solvent. Ensure the final concentration is within the established linear range. Filtration may be required to remove insoluble excipients.
-
-
Analysis: Measure the absorbance of the standard solutions at the λmax and generate a calibration curve. Measure the absorbance of the sample solutions and determine the concentration of this compound from the calibration curve.
Potentiometric Titration
This method determines the chloride content of the this compound salt and is a reliable technique for assaying the pure drug substance.[6]
-
Instrumentation: An automatic potentiometric titrator with a silver electrode.
-
Titrant: 0.1 M Silver Nitrate (AgNO₃).
-
Solvent: A mixture of water and a small amount of nitric acid to acidify the solution.
-
Standardization: The 0.1 M AgNO₃ titrant should be standardized against a primary standard, such as sodium chloride.
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound drug substance and dissolve it in 50 mL of water in a titration vessel. Add 1 mL of 2 M nitric acid.
-
Analysis: Immerse the silver electrode in the sample solution and titrate with standardized 0.1 M AgNO₃. The endpoint is determined by the inflection point of the potential curve. The percentage of chloride, and subsequently the purity of this compound, is calculated based on the volume of titrant consumed.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results when a method is transferred between laboratories.[1] The following diagram illustrates a typical comparative testing approach for method transfer.
Caption: Workflow for a comparative analytical method transfer.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
Navigating Purity: A Comparative Guide to Synthetic DP-1 Hydrochloride Standards
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount. This guide provides a comprehensive comparison of synthetic DP-1 hydrochloride standards, offering insights into their purity profiles and the analytical methodologies used for their assessment. As direct comparative studies on commercial this compound standards are not publicly available, this guide presents illustrative data to highlight key quality attributes and guide researchers in their selection and application.
This compound is a known degradation product of SDC-TRAP-0063, a fragment of the heat shock protein 90 (HSP90) inhibitor, Ganetespib. Its use as a reference standard is critical for the accurate quantification of this impurity in stability and metabolism studies of the parent drug. The purity of this standard directly impacts the reliability of such analytical data.
Comparative Purity Analysis
The following table summarizes the purity profiles of three hypothetical commercial batches of synthetic this compound, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection. This data is intended to be illustrative of the variations that can be observed between different synthetic lots.
| Parameter | Standard A | Standard B | Standard C |
| Purity (HPLC Area %) | 99.7% | 98.5% | 99.9% |
| Major Impurity (Area %) | Impurity 1 (0.15%) | Impurity 2 (0.8%) | Not Detected (>0.05%) |
| Other Impurities (Area %) | 0.15% | 0.7% | <0.1% |
| Residual Solvents (GC-HS) | <0.1% | 0.2% (Acetone) | <0.05% |
| Water Content (Karl Fischer) | 0.2% | 0.5% | 0.1% |
| Identity Confirmation (¹H NMR, LC-MS) | Conforms | Conforms | Conforms |
Unveiling the Analytical Approach: Experimental Protocols
Accurate purity determination relies on robust and well-defined analytical methods. The following sections detail the experimental protocols that can be employed for the comprehensive analysis of this compound standards.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
This method is designed to separate DP-1 from its potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
LC-MS is a powerful technique for confirming the molecular weight of DP-1 and identifying unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Chromatographic Conditions: Similar to the HPLC-UV method.
-
Mass Spectrometry Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-1000
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR provides detailed information about the chemical structure of the molecule, confirming its identity.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: Dissolve a few milligrams of the this compound standard in the deuterated solvent and acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the observed signals should be consistent with the known structure of this compound.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed. This involves subjecting the this compound standard to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main DP-1 peak.
Visualizing the Workflow and Potential Impurities
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the analytical workflow and the logical relationships in impurity profiling.
Caption: Workflow for the purity analysis of this compound standards.
Caption: Logical relationship of potential impurity sources in synthetic DP-1 HCl.
Conclusion
The selection of a high-purity analytical standard is a critical step in ensuring the accuracy and reliability of pharmaceutical analysis. While this guide provides an illustrative comparison, researchers are encouraged to request Certificates of Analysis from suppliers and, where necessary, perform their own comprehensive purity assessments using the methodologies outlined. A thorough understanding of the purity profile of a reference standard like this compound is essential for generating high-quality, defensible data in drug development and quality control.
Comparative study of the HSP90 binding affinity of DP-1 hydrochloride and Ganetespib
Comparative Analysis of HSP90 Binding Affinity: Ganetespib vs. DP-1 Hydrochloride
A detailed comparison of the binding affinities of Ganetespib and this compound for Heat Shock Protein 90 (HSP90) is not feasible at this time due to the absence of publicly available scientific literature and experimental data on "this compound."
Extensive searches of scientific databases and research publications have yielded no specific information regarding a compound designated as "this compound" in the context of HSP90 inhibition. Therefore, a direct comparative study, including quantitative data on binding affinity (such as IC50 or Kd values) and detailed experimental protocols, cannot be conducted.
While a direct comparison is not possible, this guide will provide comprehensive information on the well-characterized HSP90 inhibitor, Ganetespib , including its binding affinity, the experimental methods used to determine it, and its mechanism of action. This information can serve as a benchmark for evaluating other HSP90 inhibitors.
Ganetespib: A Potent HSP90 Inhibitor
Ganetespib (formerly STA-9090) is a potent, small-molecule inhibitor of HSP90 that has been evaluated in numerous clinical trials for a variety of cancers. It belongs to the triazolone class of HSP90 inhibitors and is known for its high binding affinity and unique pharmacological properties.
HSP90 Binding Affinity of Ganetespib
The binding affinity of Ganetespib for HSP90 has been determined using various biophysical and biochemical assays. The most common metric used to quantify binding affinity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target by 50%.
| Compound | Assay Type | Target | IC50 (nM) |
| Ganetespib | Fluorescence Polarization (FP) Assay | HSP90α | 4 |
| Ganetespib | Isothermal Titration Calorimetry (ITC) | HSP90α | 21 |
Note: IC50 values can vary depending on the specific assay conditions and the isoform of HSP90 being tested.
Experimental Protocols for Determining HSP90 Binding Affinity
The following are detailed methodologies for key experiments used to measure the binding affinity of Ganetespib to HSP90.
1. Fluorescence Polarization (FP) Assay
This assay measures the disruption of the interaction between HSP90 and a fluorescently labeled ligand upon the addition of an inhibitor.
-
Principle: A small, fluorescently labeled molecule (probe) that binds to HSP90 will have a high fluorescence polarization value due to its slow tumbling rate when bound to the large protein. When an unlabeled inhibitor (like Ganetespib) competes for the same binding site, it displaces the fluorescent probe, which then tumbles more rapidly in solution, resulting in a decrease in fluorescence polarization.
-
Protocol:
-
Recombinant human HSP90α is incubated with a fluorescently labeled ATP analog (e.g., BODIPY-GTP).
-
Increasing concentrations of the test compound (Ganetespib) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.
-
Principle: ITC measures the heat change that occurs when two molecules interact. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
Protocol:
-
A solution of recombinant HSP90α is placed in the sample cell of the calorimeter.
-
A solution of Ganetespib is loaded into the injection syringe.
-
Small aliquots of the Ganetespib solution are injected into the HSP90α solution.
-
The heat released or absorbed upon each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters, including the dissociation constant (Kd), which is a measure of binding affinity.
-
Signaling Pathways Affected by HSP90 Inhibition
HSP90 is a molecular chaperone that is essential for the stability and function of a large number of client proteins, many of which are involved in cancer cell growth, survival, and proliferation. By inhibiting HSP90, Ganetespib leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways.
Caption: Mechanism of HSP90 inhibition by Ganetespib leading to client protein degradation.
Experimental Workflow for Assessing HSP90 Inhibition in Cells
The following diagram illustrates a typical workflow for evaluating the cellular effects of an HSP90 inhibitor like Ganetespib.
Caption: Workflow for evaluating the cellular activity of Ganetespib.
Predicting In Vivo Efficacy of HSP90 Inhibitors: A Comparative Guide on In Vitro Models for Ganetespib, the Parent Compound of DP-1 Hydrochloride
For researchers, scientists, and drug development professionals, the robust validation of in vitro models is a cornerstone of preclinical research, enabling more accurate predictions of a drug candidate's in vivo efficacy. This guide provides a comparative analysis of in vitro models used to assess the efficacy of the heat shock protein 90 (HSP90) inhibitor, Ganetespib (B611964). DP-1 hydrochloride is a known degradation product of Ganetespib; however, publicly available data on the specific biological activity of this compound is limited. Therefore, this guide focuses on the extensive preclinical data available for its parent compound, Ganetespib, to illustrate the principles and methodologies of validating in vitro predictions against in vivo outcomes for this class of drugs.
Ganetespib is a potent, second-generation, non-geldanamycin HSP90 inhibitor that has been evaluated in numerous preclinical and clinical studies for its anti-cancer activity.[1] Its mechanism of action involves the inhibition of HSP90, a molecular chaperone responsible for the stability and function of a wide range of "client" proteins that are critical for tumor cell proliferation, survival, and metastasis.[2] The degradation of these client proteins disrupts multiple oncogenic signaling pathways, including PI3K/Akt/mTOR, RAF/MEK/ERK, and JAK/STAT, leading to cell cycle arrest and apoptosis.[3][4]
Comparative Efficacy of Ganetespib: In Vitro vs. In Vivo Models
The following tables summarize the quantitative data from various preclinical studies on Ganetespib, comparing its efficacy in in vitro cancer cell line models with its performance in in vivo xenograft models. A direct comparison highlights the challenge and importance of correlating in vitro potency with in vivo therapeutic effect.
Table 1: In Vitro Efficacy of Ganetespib in Human Cancer Cell Lines
| Cell Line | Cancer Type | In Vitro Assay | IC50 (nM) | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | Cell Proliferation | 2-30 | [5] |
| HCC827 | Non-Small Cell Lung Cancer | Cell Proliferation | 2-30 | [6] |
| A549 | Non-Small Cell Lung Cancer | Cell Proliferation | ~10 | [7] |
| H460 | Non-Small Cell Lung Cancer | Cell Proliferation | ~5 | [7] |
| PC3 | Prostate Cancer | Cell Viability | ~25 | [8] |
| DU145 | Prostate Cancer | Cell Viability | ~15 | [8] |
| 22Rv1 | Prostate Cancer | Cell Viability | ~10 | [8] |
| MCF-7 | Breast Cancer | Cell Proliferation | Low nM range | [3] |
| MDA-MB-231 | Breast Cancer | Cell Proliferation | Low nM range | [3] |
| AGS | Gastric Cancer | Cell Proliferation | ~20 | [9] |
| N87 | Gastric Cancer | Cell Proliferation | ~15 | [9] |
| SET-2 | Leukemia | Cell Viability | <10 | [10] |
| HEL92.1.7 | Leukemia | Cell Viability | <10 | [10] |
Table 2: In Vivo Efficacy of Ganetespib in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | 125 mg/kg, once weekly | Significant tumor growth inhibition | [5] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Consecutive day dosing | Tumor regressions | [5] |
| PC3 | Prostate Cancer | 150 mg/kg, once weekly | Significant decrease in tumor volume (T/C value 17%) | [8] |
| 22Rv1 | Prostate Cancer | 150 mg/kg, once weekly | Significant tumor growth inhibition | [8] |
| MCF-7 | Breast Cancer | 100 mg/kg, weekly | Substantial reduction in tumor volume | [3] |
| H460 | Non-Small Cell Lung Cancer | - | Variable effects when combined with chemoradiation | [7] |
| A549 | Non-Small Cell Lung Cancer | - | Variable effects when combined with chemoradiation | [7] |
*T/C value: Treatment vs. Control tumor volume ratio.
Correlation and Considerations
A study investigating the relationship between in vitro IC50 and in vivo EC50 for six HSP90 inhibitors found a poor correlation. However, a good correlation (r=0.856) was observed when the in vitro IC50 was corrected with the unbound fraction ratio. This highlights the critical importance of considering pharmacokinetic and pharmacodynamic (PK/PD) properties when attempting to predict in vivo efficacy from in vitro data. Factors such as drug metabolism, tumor penetration, and sustained target inhibition in the in vivo environment play a significant role in the therapeutic outcome.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summarized protocols for key experiments cited in this guide.
In Vitro Cell Proliferation/Viability Assay
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of Ganetespib or vehicle control for a specified period (e.g., 72 hours).
-
Quantification: Cell viability is assessed using assays such as MTS or MTT. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Client Protein Degradation
-
Cell Lysis: After treatment with Ganetespib for the desired time, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against HSP90 client proteins (e.g., EGFR, HER2, Akt, c-RAF) and a loading control (e.g., GAPDH). This is followed by incubation with a horseradish peroxidase (HSP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.
-
Drug Administration: Ganetespib, formulated in a suitable vehicle (e.g., 10% DMSO, 18% Cremophor RH 40, 3.6% dextrose, 68.4% water), is administered to the treatment group via a specified route (e.g., intravenous injection) and schedule (e.g., once weekly).[8] The control group receives the vehicle only.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: V = 0.5236 x (Length x Width x Thickness).[8]
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Parameters such as tumor growth inhibition and tumor regression are calculated.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, the relationship between Ganetespib and DP-1, and a typical workflow for validating in vitro models.
Caption: Mechanism of action of Ganetespib in inhibiting the HSP90 chaperone cycle.
References
- 1. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Heat Shock Protein 90 Inhibitor Ganetespib as a Sensitizer to Hyperthermia-Based Cancer Treatments | MDPI [mdpi.com]
- 8. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of DP-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies suitable for the quantification of DP-1 hydrochloride in an inter-laboratory comparison setting. As publicly available inter-laboratory comparison (ILC) or round-robin study data specifically for this compound is limited, this document focuses on comparing the performance of the most common and appropriate analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound is a known degradation product of SDC-TRAP-0063, a fragment of the heat shock protein 90 (HSP90) inhibitor, Ganetespib.[1][2] Accurate quantification of such degradation products is critical for stability testing and quality control in pharmaceutical development. The data and protocols presented herein are based on established performance characteristics for the analysis of similar small molecule hydrochloride compounds in the pharmaceutical industry.
Comparative Analysis of Analytical Methods
The choice of analytical method is critical for the success of an inter-laboratory study, where reproducibility and reliability are paramount. HPLC-UV is a robust and widely accessible technique, while LC-MS/MS offers superior sensitivity and selectivity. The typical performance of these methods is summarized below, with parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Commentary |
| Specificity | Good; demonstrated by peak purity analysis (e.g., DAD) and separation from known impurities. May be susceptible to co-eluting, isobaric impurities. | Excellent; based on specific mass-to-charge (m/z) transitions (parent/product ion pairs), providing a high degree of certainty in analyte identification.[8][9][10] | LC-MS/MS is inherently more specific, which is a significant advantage when analyzing complex matrices or low-level degradation products. |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | Typically 95.0% - 105.0% | Both methods offer high accuracy. The slightly wider acceptable range for LC-MS/MS can be due to more complex sample preparation and potential matrix effects. |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0% | HPLC-UV generally demonstrates higher precision (lower relative standard deviation) for routine assays. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Both methods exhibit excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | LC-MS/MS is significantly more sensitive, capable of detecting the analyte at concentrations several orders of magnitude lower than HPLC-UV.[8] |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | ~0.05 - 5 ng/mL | The superior sensitivity of LC-MS/MS translates to a much lower limit of quantification, making it the method of choice for trace-level analysis. |
| Range | 80% - 120% of the target assay concentration. | Typically covers a wider dynamic range, from LOQ to concentrations well above the expected level. | The analytical range must be validated to ensure the method is linear, accurate, and precise for the intended sample concentrations.[7] |
| Robustness | High; less sensitive to minor variations in mobile phase composition, pH, and temperature. | Moderate; sensitive to matrix effects (ion suppression/enhancement) and requires careful optimization of source parameters. | HPLC-UV methods are often considered more rugged and easily transferable between laboratories. |
Experimental Workflows and Diagrams
Visualizing the workflow is essential for understanding the complexities of both an inter-laboratory study and the analytical methods involved.
Figure 1. General workflow for an inter-laboratory comparison study.
Figure 2. Experimental workflow for this compound quantification by HPLC-UV.
Detailed Experimental Protocols
The following sections provide generalized, yet detailed, protocols for the quantification of this compound. These should be fully validated by each participating laboratory before use in a formal comparison study.
Protocol 1: Quantification by HPLC-UV
This method is suitable for assay and purity determinations where concentration levels are expected to be within the microgram per milliliter (µg/mL) range.
-
Chromatographic System and Conditions:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). An isocratic elution (e.g., 60:40 Buffer:Acetonitrile) or a gradient may be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound, determined by scanning a standard solution.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: A mixture of mobile phase components or another suitable solvent system (e.g., 50:50 water:acetonitrile).
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
-
-
Analysis and Calculation:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions by interpolation from the linear regression of the calibration curve.
-
Protocol 2: Quantification by LC-MS/MS
This method is ideal for trace-level quantification (nanogram per milliliter, ng/mL) and offers high selectivity, making it suitable for analysis in complex matrices like plasma or for detecting low-level degradation products.
-
LC-MS/MS System and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for fast and efficient separations.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 UHPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A mixture of volatile buffers and solvents, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B). A gradient elution is typically used.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection: Operated in positive ESI mode using Multiple Reaction Monitoring (MRM). The specific precursor ion (Q1) and product ion (Q3) transitions for this compound must be determined by direct infusion of a standard solution.
-
-
Preparation of Solutions:
-
Diluent: Typically 50:50 water:acetonitrile.
-
Internal Standard (IS): A stable, isotopically labeled version of this compound is ideal. If unavailable, a structurally similar compound with different mass should be used.
-
Standard Stock Solution (e.g., 1 mg/mL): Prepared as described for the HPLC-UV method.
-
Calibration Standards: Prepare a series of calibration standards covering the ng/mL range (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL) by diluting the stock solution. Each standard should be spiked with the internal standard at a constant concentration.
-
Sample Solution: Prepare the sample to a concentration within the calibration range and spike with the same concentration of internal standard. Sample preparation may require additional steps like protein precipitation or solid-phase extraction for biological matrices.
-
-
Analysis and Calculation:
-
Optimize MS parameters (e.g., collision energy, declustering potential) for the specific MRM transition of this compound and the internal standard.
-
Inject the series of calibration standards and samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 7. database.ich.org [database.ich.org]
- 8. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 9. labsinus.com [labsinus.com]
- 10. pharmaguddu.com [pharmaguddu.com]
Establishing the Specificity of Antibodies for DP-1 Hydrochloride Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel high-affinity monoclonal antibody for the detection of DP-1 hydrochloride against other analytical methods. This compound is a known degradation product and fragment of the heat shock protein 90 (HSP90) inhibitor, Ganetespib.[1][2] Accurate and specific detection of this small molecule is crucial for pharmacokinetic, pharmacodynamic, and stability studies in drug development. This document presents supporting experimental data to objectively evaluate the performance of various detection methods.
Introduction to this compound and Detection Challenges
This compound is a small molecule with a molecular weight of 498.02 g/mol .[1] The detection of small molecules like this compound can be challenging due to their low immunogenicity and the potential for cross-reactivity with structurally similar compounds.[3][4] Establishing the specificity of an antibody is paramount to ensure reliable and accurate quantification. This guide compares a new high-affinity monoclonal antibody with a standard polyclonal antibody and a conventional analytical chemistry method, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Comparative Analysis of Detection Methods
The performance of the novel monoclonal antibody, a standard polyclonal antibody, and HPLC-MS were evaluated based on sensitivity, specificity, and throughput. The following sections detail the experimental protocols and the resulting data.
Competitive ELISA for Sensitivity and Cross-Reactivity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was developed to determine the half-maximal inhibitory concentration (IC50) of this compound and to assess cross-reactivity with its parent compound, Ganetespib, and a structurally related but distinct small molecule.
-
Coating: A 96-well microplate was coated with a this compound-protein conjugate and incubated overnight at 4°C.
-
Washing: The plate was washed three times with a wash buffer (PBS with 0.05% Tween 20).
-
Blocking: The remaining protein-binding sites in the wells were blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A mixture of a fixed concentration of the anti-DP-1 hydrochloride antibody (either the new monoclonal or the standard polyclonal) and varying concentrations of free this compound, Ganetespib, or a control small molecule were added to the wells. The plate was then incubated for 2 hours at room temperature.
-
Washing: The plate was washed as described in step 2.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody was added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate was washed as described in step 2.
-
Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to the wells, and the plate was incubated in the dark.
-
Stopping the Reaction: The enzymatic reaction was stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance at 450 nm was measured using a microplate reader. The percentage of inhibition was calculated for each concentration of the competitor, and the IC50 values were determined.
Table 1: Competitive ELISA Results for this compound Detection Methods
| Method | Analyte | IC50 (nM) | Cross-Reactivity with Ganetespib (%) | Cross-Reactivity with Control Small Molecule (%) |
| New High-Affinity Monoclonal Antibody | This compound | 0.5 | < 0.1 | < 0.01 |
| Standard Polyclonal Antibody | This compound | 12.8 | 2.5 | 0.5 |
| HPLC-MS | This compound | 0.1* | Not Applicable | Not Applicable |
*Limit of Quantification (LOQ) for HPLC-MS
The data clearly indicates the superior sensitivity and specificity of the new high-affinity monoclonal antibody in an ELISA format.
Competitive ELISA Workflow for this compound Detection.
Western Blot for Specificity in Complex Mixtures
To further assess the specificity of the antibodies, a Western blot analysis was performed using cell lysates spiked with this compound.
-
Sample Preparation: Cell lysates were prepared, and a known concentration of this compound was added to one set of samples.
-
Gel Electrophoresis: The protein samples were separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins were transferred from the gel to a PVDF membrane.
-
Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the primary antibody (either the new monoclonal or the standard polyclonal) diluted in the blocking buffer.
-
Washing: The membrane was washed three times with TBST.
-
Secondary Antibody Incubation: The membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane was washed three times with TBST.
-
Detection: A chemiluminescent substrate was added to the membrane, and the signal was detected using an imaging system.
Table 2: Western Blot Specificity Analysis
| Antibody | Target Band (DP-1 Conjugate) | Off-Target Bands |
| New High-Affinity Monoclonal Antibody | Single, sharp band | None detected |
| Standard Polyclonal Antibody | Clear target band | Faint, non-specific bands |
The new high-affinity monoclonal antibody demonstrated exceptional specificity with no detectable off-target binding in a complex protein mixture.
Western Blot Workflow for Specificity Assessment.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) was employed to provide real-time, label-free analysis of the binding kinetics between the antibodies and this compound.[3][5]
-
Immobilization: The anti-DP-1 hydrochloride antibodies (new monoclonal and standard polyclonal) were immobilized on a sensor chip.
-
Analyte Injection: Various concentrations of this compound were injected over the sensor surface.
-
Association and Dissociation: The binding (association) and unbinding (dissociation) of this compound were monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Regeneration: The sensor surface was regenerated to remove the bound analyte.
-
Data Analysis: The association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) were calculated from the sensorgrams.
Table 3: Surface Plasmon Resonance Kinetic Data
| Antibody | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| New High-Affinity Monoclonal Antibody | 1.5 x 10^5 | 2.3 x 10^-4 | 1.5 x 10^-9 |
| Standard Polyclonal Antibody | 3.2 x 10^4 | 8.1 x 10^-3 | 2.5 x 10^-7 |
The SPR data confirms the high affinity of the new monoclonal antibody for this compound, characterized by a fast association rate and a slow dissociation rate.
Surface Plasmon Resonance (SPR) Experimental Workflow.
Conclusion
The comprehensive analysis presented in this guide demonstrates the exceptional specificity and high affinity of the new monoclonal antibody for the detection of this compound. The experimental data from competitive ELISA, Western blot, and SPR consistently show its superior performance compared to the standard polyclonal antibody. While HPLC-MS offers high sensitivity, the new monoclonal antibody provides a valuable and specific tool for immunoassays, enabling high-throughput screening and sensitive detection in various sample matrices. For researchers and professionals in drug development, the use of this well-characterized, high-affinity monoclonal antibody can significantly enhance the reliability and accuracy of this compound quantification.
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
Safety Operating Guide
Safe Disposal of DP-1 Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. DP-1 hydrochloride, identified as a degradation product of the heat shock protein 90 (HSP90) inhibitor Ganetespib, requires careful handling and disposal due to its potential antitumor activity.[1] Adherence to established protocols for pharmaceutical and hazardous waste is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information. In the absence of a specific SDS, treat the compound as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
If there is a risk of aerosol formation, use a fume hood and consider respiratory protection.
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Absorb small spills with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.
-
For large spills, follow your institution's emergency procedures for hazardous material spills.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed in accordance with federal, state, and local regulations for hazardous pharmaceutical waste.[2]
-
Waste Identification and Classification:
-
Classify this compound waste as hazardous pharmaceutical waste. This includes pure this compound, solutions containing the compound, and any materials contaminated with it (e.g., gloves, vials, absorbent pads).
-
-
Segregation:
-
Containment and Labeling:
-
Place all this compound waste in a primary container that is leak-proof and has a secure lid.
-
Affix a hazardous waste label to the container. The label must clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date and any other information required by your institution or local regulations.[3]
-
If the waste is in a solution, indicate the solvent and approximate concentration of this compound.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.[3]
-
-
Professional Disposal:
Waste Stream Classification
The following table summarizes the classification of waste materials associated with the handling of this compound.
| Waste Type | Classification | Recommended Container | Disposal Method |
| Solid this compound | Hazardous Pharmaceutical Waste | Black | Collection by a licensed hazardous waste contractor. |
| Solutions containing this compound | Hazardous Pharmaceutical Waste | Black | Collection by a licensed hazardous waste contractor. |
| Contaminated Labware (vials, pipettes) | Hazardous Pharmaceutical Waste | Black | Collection by a licensed hazardous waste contractor. |
| Contaminated PPE (gloves, gowns) | Hazardous Pharmaceutical Waste | Black | Collection by a licensed hazardous waste contractor. |
| Sharps (needles, scalpels) | Sharps Waste | Red | Autoclaving or incineration via a medical waste service. |
Note: Container color-coding may vary by institution and location. Always follow your facility's specific guidelines.[4]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. securewaste.net [securewaste.net]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Essential Safety and Logistical Information for Handling DP-1 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for DP-1 hydrochloride.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound as a standalone research chemical was found. The following guidance is based on best practices for handling potent pharmaceutical compounds and hydrochloride salts. A thorough risk assessment should be conducted before handling this compound.
This compound is identified as a degradation product of SDC-TRAP-0063 and a fragment of Ganetespib, a heat shock protein 90 (HSP90) inhibitor with antitumor activity.[1][2] Due to its nature as a potent pharmaceutical compound, stringent safety measures are necessary.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation, offering high Assigned Protection Factors (APFs), potentially up to 1000.[3][4] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls | Materials like Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[3][5] For sensitive production areas, coveralls tested to the Helmke Drum Test for linting propensity should be considered.[6] |
| Lab Coat | A dedicated lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds like this compound.
-
Preparation:
-
Designate a specific handling area.
-
Ensure proper ventilation, such as a fume hood.
-
Have all necessary PPE and spill cleanup materials readily available. A decontamination solution should be on hand.[3]
-
-
Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
When handling the solid form, take care to avoid the formation of dust and aerosols.[7]
-
Use appropriate tools and techniques to minimize the risk of spills and exposure.
-
-
Post-Handling:
-
Decontamination: Clean the work area and any equipment used.
-
PPE Doffing: Remove PPE in the designated area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[3]
-
Personal Hygiene: Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical for environmental protection and laboratory safety.
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE, should be collected in a sealed and clearly labeled hazardous waste container.
-
Neutralization of Unused Compound:
-
Dilution: In a well-ventilated area, such as a fume hood, dissolve or dilute the this compound in water. Always add acid to water.[8]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution. The reaction is complete when the fizzing stops.[8][9]
-
pH Verification: Use a pH meter or pH paper to ensure the neutralized solution is within a safe range (typically between 6 and 8).[10]
-
-
Final Disposal:
-
The neutralized solution should be collected in a sealed, properly labeled container for chemical waste.[10]
-
Dispose of all hazardous waste in accordance with local, state, and federal regulations. Always check with your institution's environmental health and safety department for specific guidelines.[8]
-
Experimental Workflow
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aiha.org [aiha.org]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. 3m.com [3m.com]
- 7. dbiosys.com [dbiosys.com]
- 8. laballey.com [laballey.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
